5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMAUPNXHZFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856638 | |
| Record name | 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-27-7 | |
| Record name | 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with the formation of the pyrazolo[4,3-b]pyridine core, followed by regioselective iodination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step establishes the core heterocyclic structure, 5-chloro-1H-pyrazolo[4,3-b]pyridine, which is commercially available, simplifying the initial stage of the synthesis. The subsequent and final step involves the direct iodination of this precursor at the 3-position of the pyrazole ring to yield the target compound.
A plausible and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core, should a custom synthesis be required, starts from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1]
The key transformation to obtain the final product is the regioselective introduction of an iodine atom onto the pyrazolo[4,3-b]pyridine scaffold. This can be accomplished via electrophilic iodination using a suitable iodinating agent.
Experimental Protocols
Synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridine (1)
While 5-chloro-1H-pyrazolo[4,3-b]pyridine is commercially available, a general synthetic protocol for related pyrazolo[4,3-b]pyridines is provided here for reference, adapted from the literature.[1] The synthesis starts from a substituted 2-chloropyridine.
Starting Material: 2,6-dichloro-3-aminopyridine
Procedure:
-
To a solution of 2,6-dichloro-3-aminopyridine (1.0 eq) in a suitable solvent such as dioxane, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[4,3-b]pyridine.
Synthesis of this compound (2)
This procedure is adapted from a similar iodination reaction on a related pyrazolopyridine core.
Starting Material: 5-chloro-1H-pyrazolo[4,3-b]pyridine (1)
Reagents and Equipment:
-
5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
To this solution, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound (2).
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. The data for the iodination step is based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Melting Point (°C) |
| 1 | Pyrazole Formation | 2,6-dichloro-3-aminopyridine | 5-chloro-1H-pyrazolo[4,3-b]pyridine (1) | Hydrazine hydrate | Dioxane, reflux | 70-85 | 168-170 |
| 2 | Iodination | 5-chloro-1H-pyrazolo[4,3-b]pyridine (1) | This compound (2) | N-Iodosuccinimide | DMF, rt | 80-90 | Not reported |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the iodination of 5-chloro-1H-pyrazolo[4,3-b]pyridine.
References
An In-depth Technical Guide to 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on the broader class of pyrazolo[4,3-b]pyridines to provide context for its potential synthesis, properties, and biological activities.
Compound Identification and Physicochemical Properties
This compound is a halogenated bicyclic heteroaromatic compound. The pyrazolo[4,3-b]pyridine core is a key scaffold in a variety of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1357945-27-7 | [ChemicalBook][1] |
| Molecular Formula | C₆H₃ClIN₃ | [ChemicalBook][1] |
| Molecular Weight | 279.47 g/mol | [Sigma-Aldrich][2][3] |
| Predicted Boiling Point | 404.9 ± 40.0 °C | [ChemicalBook][1] |
| Predicted Density | 2.284 ± 0.06 g/cm³ | [ChemicalBook][1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [ChemicalBook][1] |
Synthesis and Experimental Protocols
A plausible synthetic approach for the pyrazolo[4,3-b]pyridine scaffold is outlined in the workflow below. The synthesis of the target compound would likely require a multi-step process starting from a suitably substituted pyridine precursor.
General Experimental Workflow for the Synthesis of Pyrazolo[4,3-b]pyridines
Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridines.
Representative Experimental Protocol for a Substituted Pyrazolo[4,3-b]pyridine Derivative
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Step 1: Nucleophilic Aromatic Substitution. A solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol) is treated with a nucleophile (e.g., an active methylene compound) in the presence of a base (e.g., sodium ethoxide) at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC.
-
Step 2: Modified Japp-Klingemann Reaction. The product from Step 1 is then subjected to a modified Japp-Klingemann reaction. This involves reacting the intermediate with a diazonium salt.
-
Step 3: Cyclization. The resulting hydrazone undergoes a one-pot cyclization, which includes azo-coupling, deacylation, and pyrazole ring formation to yield the pyrazolo[4,3-b]pyridine core.
-
Step 4: Halogenation. Subsequent halogenation steps would be required to introduce the chloro and iodo substituents at the desired positions. Iodination of a pyrazole ring can often be achieved using iodine and a base like potassium hydroxide in a solvent such as DMF.
Potential Biological Activity and Signaling Pathways
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities. These include potential as inhibitors of HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and corticotropin-releasing factor type-1 (CRF1) antagonists.[4]
Of particular note is the activity of some pyrazolo[4,3-b]pyridine derivatives as inhibitors of key signaling proteins in cancer, such as c-Met and TANK-binding kinase 1 (TBK1).
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Glumetinib, a pyrazolo[4,3-b]pyridine derivative, is a highly selective inhibitor of c-Met.[4]
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and point of inhibition.
TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase that plays a vital role in innate immunity, neuroinflammation, autophagy, and oncogenesis. Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been identified as potent TBK1 inhibitors, suggesting that pyrazolo[4,3-b]pyridines may also have potential in this area.
TBK1 Signaling Pathway in Innate Immunity
Caption: TBK1 signaling in the innate immune response.
Conclusion
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. While specific data for this compound is sparse, the broader family of pyrazolo[4,3-b]pyridines has demonstrated a wide range of biological activities, particularly as kinase inhibitors. The synthetic accessibility of the core scaffold and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. Further research is warranted to elucidate the specific biological profile of this compound and its potential as a lead compound in various disease areas.
References
5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, a potential synthetic route, and the broader biological context of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. This molecule belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. As an isomer of other substituted pyrazolopyridines, it shares the same molecular formula and weight with its [3,4-b] and [3,4-c] counterparts.
| Property | Data |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Isomeric Class | Pyrazolo[4,3-b]pyridine |
Experimental Protocols: Synthesis
Proposed Synthesis of the Pyrazolo[4,3-b]pyridine Core:
This protocol is adapted from a general method for the synthesis of pyrazolo[4,3-b]pyridines and would require optimization for the specific target compound.[1][2]
-
Step 1: Nucleophilic Aromatic Substitution (SNA_r_). A suitably substituted 2-chloro-3-nitropyridine is reacted with a nucleophile, such as the anion of an active methylene compound (e.g., ethyl acetoacetate), to displace the chloride.
-
Step 2: Japp-Klingemann Reaction. The product from Step 1 undergoes a modified Japp-Klingemann reaction with an arenediazonium salt. This step involves azo-coupling, deacylation, and subsequent cyclization to form the pyrazole ring fused to the pyridine core.
-
Step 3: Halogenation. Following the formation of the core pyrazolo[4,3-b]pyridine structure, subsequent halogenation steps would be required to introduce the chloro and iodo substituents at the desired positions. Standard electrophilic halogenation methods would be employed, although the specific reagents and conditions would need to be determined empirically to ensure correct regioselectivity.
Due to the lack of a specific protocol for the title compound, further empirical development would be necessary to establish the optimal conditions for each step, particularly the final halogenation stages to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of a generic pyrazolo[4,3-b]pyridine core, based on the described experimental approach.
Caption: A logical workflow for the synthesis of the pyrazolo[4,3-b]pyridine core.
Biological Activity and Signaling Pathways
While there is no specific information detailing the biological activity or the signaling pathways modulated by this compound, the broader pyrazolopyridine scaffold is well-documented as a "privileged structure" in medicinal chemistry. Derivatives of the isomeric pyrazolo[3,4-b]pyridine and the parent pyrazolo[4,3-b]pyridine systems have been investigated for a wide range of therapeutic applications.
-
Kinase Inhibition: Many pyrazolopyridine derivatives are potent inhibitors of various protein kinases. For instance, different analogues have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[3][4][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and immune responses, and their dysregulation is often implicated in cancer and inflammatory diseases.
-
Immuno-oncology: Certain 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[6] This signaling pathway is a critical immune checkpoint that tumors can exploit to evade the immune system. Inhibiting this interaction can restore anti-tumor immunity.
-
Anticancer and Antimicrobial Activity: The pyrazolopyridine framework is a common feature in compounds with demonstrated cytotoxic activity against various cancer cell lines and antimicrobial properties.[3][7]
Given the established biological activities of closely related compounds, it is plausible that this compound could also exhibit inhibitory effects on similar biological targets. However, this would require confirmation through dedicated screening and mechanistic studies.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Data for 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Structure
Systematic Name: 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Molecular Formula: C₆H₃ClIN₃
Molecular Weight: 279.47 g/mol
Structure:
Caption: Structure of this compound.
Spectroscopic Data (Hypothetical)
The following tables present hypothetical NMR and MS data for this compound. These predictions are based on data from similar pyrazolopyridine structures found in scientific literature.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Hypothetical ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H |
| ~8.4 - 8.6 | d | 1H | H-7 |
| ~7.2 - 7.4 | d | 1H | H-6 |
Table 2: Hypothetical ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 152 | C-5 |
| ~148 - 150 | C-7a |
| ~130 - 132 | C-3a |
| ~120 - 122 | C-7 |
| ~115 - 117 | C-6 |
| ~85 - 90 | C-3 |
Mass Spectrometry (MS) Data
Table 3: Hypothetical Mass Spectrometry Data
| m/z | Ion |
| 279 | [M]⁺ |
| 280 | [M+H]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data, based on methodologies reported for similar pyrazolopyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass to confirm the elemental composition.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of a novel chemical entity.
References
Technical Guide: Solubility Profile of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide addresses the solubility of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this document provides a comprehensive overview of its predicted solubility characteristics based on its structure, detailed and established experimental protocols for its quantitative determination, and a discussion of its potential relevance in biological pathways.
Introduction to this compound
This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds structurally related to purines.[1][2] This scaffold is of significant interest in drug discovery, with many derivatives being investigated for various therapeutic applications, including as kinase inhibitors for oncology.[3] The physicochemical properties of such molecules, particularly solubility, are paramount for their progression through the drug development pipeline. Poor solubility can lead to low absorption and inadequate bioavailability, hindering clinical efficacy.
This guide aims to provide a foundational understanding of the solubility of this compound in common organic solvents. While specific experimental data for this exact molecule is scarce in the public domain, we can infer its likely behavior and provide robust methods for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular weight. This compound (Molar Mass: 279.47 g/mol ) is a solid at room temperature.[4] Its structure contains a polar pyrazolopyridine core with hydrogen bond donors (N-H) and acceptors (pyridine and pyrazole nitrogens). However, the presence of a chloro and a large, nonpolar iodo group will significantly influence its interaction with different solvents.
Based on these structural features, a qualitative solubility profile in common organic solvents is predicted below. It is anticipated that the compound will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor and highly polar nature. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor and polar. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Can dissolve moderately polar compounds. |
| Methanol (MeOH) | Polar Protic | Moderate to Low | Capable of hydrogen bonding, but the large iodo-substituent may limit solubility compared to smaller alcohols. |
| Ethanol (EtOH) | Polar Protic | Low | Less polar than methanol, likely resulting in lower solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Low | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low | Limited polarity and hydrogen bonding capability. |
| Toluene | Nonpolar | Very Low / Insoluble | The compound's polarity is likely too high for significant solubility in nonpolar aromatic solvents. |
| Hexane | Nonpolar | Insoluble | The molecule is too polar to dissolve in a nonpolar aliphatic solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectroscopy method.
-
HPLC-UV: Compare the peak area of the analyte to a standard calibration curve prepared with known concentrations of the compound.
-
UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) and calculate the concentration using a standard calibration curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for solubility determination using the shake-flask method.
Potential Biological Relevance & Signaling Pathways
Pyrazolopyridine derivatives are frequently designed as kinase inhibitors due to their structural similarity to the ATP-binding purine ring.[3] These inhibitors typically compete with ATP for binding to the active site of a specific kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation or survival. While the specific biological targets of this compound are not defined in the literature, a common pathway targeted by such compounds is the MAPK/ERK pathway, which is often dysregulated in cancer.
The diagram below illustrates a hypothetical scenario where a pyrazolopyridine derivative inhibits a kinase within this pathway.
Caption: Hypothetical inhibition of the RAF kinase by a pyrazolopyridine derivative.
Conclusion
While quantitative solubility data for this compound is not currently available in scientific literature, this guide provides a strong predictive framework and a detailed experimental protocol for its determination. The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF. For drug development purposes, empirical determination of its solubility in these and pharmaceutically relevant aqueous buffer systems is an essential next step. The structural motif suggests potential activity as a kinase inhibitor, making the assessment of its physicochemical properties, including solubility, a critical task for any future research and development efforts.
References
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-chloro-1H-pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The functionalization of this heterocyclic system is crucial for the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1][2][3] This protocol details a representative Suzuki coupling reaction for the arylation of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the synthesis of diverse compound libraries for drug discovery. The iodinated position of the pyrazolo[4,3-b]pyridine ring system is highly amenable to palladium-catalyzed cross-coupling reactions.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[3][5] For the this compound substrate, the reaction selectively proceeds at the more reactive carbon-iodine bond over the carbon-chlorine bond. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and desired products.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and cesium carbonate (3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 equivalents) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equivalents) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe. The reaction mixture should be a suspension.
-
Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions on analogous heterocyclic systems, which can serve as a starting point for optimizing the reaction of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ (3) | Dioxane/H₂O | 60 | 4 | 72 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 85 |
| 4 | XPhosPdG2 (2) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 6 | 90 |
Data is representative and compiled from analogous reactions on similar heterocyclic cores.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the C3-Iodo Position of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of 3-iodo-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The C3 position is a key vector for chemical modification to explore the structure-activity relationship (SAR) and develop novel drug candidates.
This document outlines palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are robust and versatile for creating new carbon-carbon and carbon-nitrogen bonds at the C3 position.
Synthesis of the Key Intermediate: 3-Iodo-1H-pyrazolo[4,3-b]pyridine
The synthesis of the target 3-iodo-1H-pyrazolo[4,3-b]pyridine can be efficiently achieved via a two-step sequence starting from the readily available 2-chloro-3-aminopyridine. The first step involves the construction of the pyrazole ring, followed by a Sandmeyer-type reaction to install the iodo group.
Protocol 1.1: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine
This protocol is adapted from established methods for the synthesis of aminopyrazolopyridines.
Reaction Scheme: 2-Chloro-3-aminopyridine + Hydrazine hydrate → 3-Amino-1H-pyrazolo[4,3-b]pyridine
Materials:
-
2-Chloro-3-aminopyridine
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add 2-chloro-3-aminopyridine (1.0 eq) and n-butanol (5 mL per mmol of substrate).
-
Add hydrazine hydrate (5.0 eq) dropwise to the stirred suspension.
-
Add concentrated HCl (0.2 eq).
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and basify to pH 9-10 with a 10 M NaOH solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-1H-pyrazolo[4,3-b]pyridine.
Protocol 1.2: Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine via Sandmeyer Reaction
This protocol describes the diazotization of the 3-amino-pyrazolo[4,3-b]pyridine followed by iodination.
Reaction Scheme: 3-Amino-1H-pyrazolo[4,3-b]pyridine → [Diazonium Salt Intermediate] → 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Materials:
-
3-Amino-1H-pyrazolo[4,3-b]pyridine
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers and flasks suitable for reactions at 0 °C
Procedure:
-
In a flask, dissolve 3-amino-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in concentrated sulfuric acid (4 mL per mmol of amine) at 0 °C with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water (2 mL per mmol of NaNO₂).
-
Slowly add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature between 0-5 °C. Stir for 1 hour at this temperature.
-
In another flask, prepare a solution of potassium iodide (3.0 eq) in water (2 mL per mmol of KI).
-
Add the cold diazonium salt solution portion-wise to the potassium iodide solution. Vigorous gas evolution will be observed.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-iodo-1H-pyrazolo[4,3-b]pyridine.
Caption: Synthetic workflow for 3-iodo-1H-pyrazolo[4,3-b]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo bond of 3-iodo-1H-pyrazolo[4,3-b]pyridine is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Generalized experimental workflow for cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction enables the coupling of aryl or vinyl boronic acids/esters with the C3 position of the pyrazolopyridine core.
General Reaction: 3-Iodo-1H-pyrazolo[4,3-b]pyridine + R-B(OH)₂ → 3-R-1H-pyrazolo[4,3-b]pyridine
Materials:
-
3-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Aryl/vinyl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water, DMF, Toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add 3-iodo-1H-pyrazolo[4,3-b]pyridine, the boronic acid derivative, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions (Analogous Systems)
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O | 100 (MW) | 0.67 | 74-89 |
| 2 | 4-Iodo-1H-pyrazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | ~85 |
| 3 | 3-Iodo-1H-indazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 120 | 4 | 75-92 |
Data presented is for analogous heterocyclic systems and serves as a strong starting point for optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)
This protocol facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the C3 position.
General Reaction: 3-Iodo-1H-pyrazolo[4,3-b]pyridine + R-C≡CH → 3-(R-C≡C)-1H-pyrazolo[4,3-b]pyridine
Materials:
-
3-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Terminal alkyne (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0-3.0 eq or as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk tube, add 3-iodo-1H-pyrazolo[4,3-b]pyridine, the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Conditions (Analogous Systems)
| Entry | Aryl Halide Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (2) | DMF | 100 | 3 | 72-96 |
| 2 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₂Cl₂ (5) | 10 | TEA | DMF | 80 | 2 | 80-95 |
| 3 | 4-Iodopyrazole | Pd(PPh₃)₂Cl₂ (5) | 2.5 | DIPA (7) | THF | rt | 3 | ~89 |
Data presented is for analogous heterocyclic systems and serves as a strong starting point for optimization.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the synthesis of C3-amino-pyrazolo[4,3-b]pyridines by coupling with primary or secondary amines.
General Reaction: 3-Iodo-1H-pyrazolo[4,3-b]pyridine + R¹R²NH → 3-(R¹R²N)-1H-pyrazolo[4,3-b]pyridine
Materials:
-
3-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by 3-iodo-1H-pyrazolo[4,3-b]pyridine and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite, washing the pad with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions (Analogous Systems)
| Entry | Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (3.5) | BINAP (4) | NaOt-Bu (2.8) | Toluene | 80 | 4 | 60 |
| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu (2) | Xylene | 160 (MW) | 0.17 | 89 |
| 3 | 5-Halo-pyrazolo[3,4-c]pyridine | Morpholine | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (2) | Dioxane | 100 | 18 | 75 |
Data presented is for analogous heterocyclic systems and serves as a strong starting point for optimization.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes: The 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Scaffold for Kinase Inhibitor Development
Introduction
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Its structure is recognized by the hinge region of many kinases, a critical interaction for ATP-competitive inhibition. The specific derivative, 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, is an exceptionally valuable starting material. The orthogonal reactivity of the chloro and iodo substituents allows for sequential, site-selective derivatization through modern cross-coupling reactions. This enables the systematic exploration of chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, relevant biological pathways, and detailed protocols for its use in drug discovery workflows.
Key Features of the Scaffold:
-
Hinge Binding: The pyrazolopyridine core mimics the purine structure of ATP, enabling it to form key hydrogen bonds with the kinase hinge region.[1][2]
-
Vectorial Derivatization: The iodo group at the C3 position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chloro group at the C5 position. This allows for a stepwise strategy to build molecular complexity.
-
Tunable Properties: Modifications at the N1 position can be used to modulate solubility and cell permeability, while substitutions at the C3 and C5 positions can be directed towards the ribose pocket and selectivity pockets of the kinase ATP-binding site, respectively, to enhance potency and selectivity.
Targeted Signaling Pathways
Derivatives of the pyrazolopyridine scaffold have been developed to target a wide range of kinases across multiple signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. A prominent example is the c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.
The JNK pathway is activated by various stress stimuli and inflammatory cytokines.[] The core cascade involves a three-tiered system where a MAP Kinase Kinase Kinase (MAPKKK), such as ASK1 or a member of the Mixed Lineage Kinases (MLKs), phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK4 and MKK7.[4][5] These, in turn, dually phosphorylate and activate JNK on threonine and tyrosine residues.[] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun and ATF-2, regulating the expression of genes involved in apoptosis, inflammation, and cell proliferation.[][4] Inhibiting JNK with a pyrazolo[4,3-b]pyridine-based compound can block these downstream events, offering therapeutic potential.
Data Presentation: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
The following table summarizes the inhibitory activities of various compounds based on the broader pyrazolopyridine scaffold, demonstrating its potential against different kinase targets.
| Compound ID | Scaffold Type | Target Kinase | Activity (IC₅₀) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 nM | [6][7] |
| 8h | 1H-pyrazolo[3,4-b]pyridine | DYRK1B | 3 nM | [8] |
| JNK-IN-8 | Covalent Pyrazole | JNK1/2/3 | 4.7 / 18.7 / 1 nM | [9] |
| C03 | pyrazolo[3,4-b]pyridine | TRKA | 56 nM | [10] |
| YL5084 | Covalent Pyrazole | JNK3 | 84 nM | [11] |
Experimental Protocols
A typical workflow for developing a kinase inhibitor from the this compound scaffold involves synthesis, in vitro kinase activity screening, and cell-based functional assays.
Protocol 1: Synthesis of 1H-pyrazolo[4,3-b]pyridine Core
This protocol is a general method adapted from the synthesis of related pyrazolo[4,3-b]pyridines, starting from commercially available 2-chloro-3-nitropyridines.[12][13] The subsequent iodination step is based on standard procedures for halogenating such heterocyclic systems.[10]
Step 1: Synthesis of Pyrazolo[4,3-b]pyridine Core via Japp-Klingemann Reaction
-
SNAr Reaction: React a 2-chloro-3-nitropyridine derivative with a suitable active methylene compound (e.g., ethyl acetoacetate) under basic conditions to form the corresponding substituted pyridine intermediate.
-
Azo-coupling: Prepare a stable arenediazonium tosylate salt from the desired aniline. React this salt with the intermediate from Step 1.
-
One-Pot Cyclization: In the presence of a suitable base (e.g., a secondary amine like pyrrolidine), induce a one-pot reaction cascade involving azo-coupling, deacylation, and pyrazole ring annulation to form the 1-aryl-pyrazolo[4,3-b]pyridine core.
Step 2: Iodination at C3 Position
-
Dissolve the synthesized 5-chloro-1H-pyrazolo[4,3-b]pyridine core in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS, ~1.1 equivalents).
-
Heat the reaction mixture (e.g., to 60 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.[10]
-
Cool the mixture to room temperature and pour it into water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method suitable for IC₅₀ determination. This is a general protocol adapted from commercially available kits.[14]
Materials:
-
Kinase of interest (e.g., JNK3)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[14]
-
ATP at a concentration near the Kₘ for the kinase
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Method:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing confirmation of target engagement in a physiological context.[15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer that binds the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds (dissolved in DMSO)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Method:
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
Assay Plating: Dispense the cell suspension into a 96-well white assay plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection: Add the Nano-Glo® Substrate/Extracellular Inhibitor mixture to the wells.
-
Read Plate: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration to determine the IC₅₀ value for target displacement.
References
- 1. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
Design and Development of 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine-Based Libraries for Kinase Inhibition
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and evaluation of chemical libraries based on the 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold. This scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers.
Introduction to the this compound Scaffold
The pyrazolo[4,3-b]pyridine core is a "hinge-binding" motif, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of a chloro group at the 5-position and an iodo group at the 3-position provides two key advantages:
-
Vectorial Diversity: The iodine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to optimize potency and selectivity.
-
Enhanced Potency and Selectivity: The chlorine atom at the 5-position can contribute to favorable interactions within the ATP-binding site, potentially enhancing inhibitory activity and influencing the selectivity profile of the compounds.
Target Profile: Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is a component of the Mediator complex, a large multiprotein assembly that regulates the function of RNA polymerase II.[1] Dysregulation of CDK8 activity has been linked to the aberrant gene expression profiles observed in several cancers, including colorectal, breast, and prostate cancer.[1] CDK8 exerts its effects through multiple signaling pathways, most notably the Wnt/β-catenin pathway, where it can act as an oncogene.[2] Therefore, the development of selective CDK8 inhibitors is a promising therapeutic strategy.
Signaling Pathway of CDK8 in Transcriptional Regulation
The following diagram illustrates the central role of the CDK8-Mediator complex in regulating gene transcription and its interaction with key signaling pathways implicated in cancer.
Caption: CDK8-Mediator complex integrates upstream signals to regulate gene transcription.
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol is adapted from methodologies for the synthesis of similar pyrazolopyridine structures.[3]
Materials:
-
2,6-dichloro-3-aminopyridine
-
Isoamyl nitrite
-
Iodine
-
Potassium iodide
-
Acetic acid
-
Hydrazine hydrate
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Diazotization and Iodination:
-
Dissolve 2,6-dichloro-3-aminopyridine in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add isoamyl nitrite while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes.
-
In a separate flask, dissolve iodine and potassium iodide in water.
-
Slowly add the diazonium salt solution to the iodine solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloro-3-iodopyridine.
-
-
Cyclization:
-
Dissolve the 2,6-dichloro-3-iodopyridine in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Library Synthesis via Suzuki Cross-Coupling
This protocol describes a general method for diversifying the scaffold at the 3-position.
Materials:
-
This compound
-
A library of boronic acids or esters
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Na2CO3 or K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave vial, add this compound (1 equivalent).
-
Add the desired boronic acid or ester (1.2 equivalents).
-
Add the palladium catalyst (0.1 equivalents) and the base (2 equivalents).
-
Add the solvent mixture.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired library member.
Protocol 3: In Vitro Kinase Inhibition Assay (CDK8/CycC)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against the CDK8/CycC complex.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a synthetic peptide or a protein like STAT1)
-
ATP (at a concentration close to the Km for CDK8)
-
Test compounds (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK8/CycC enzyme and substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cellular Assay for Inhibition of STAT1 Phosphorylation
This protocol describes the use of Western blotting to measure the inhibition of a downstream substrate of CDK8 in a cellular context.
Materials:
-
Human cancer cell line known to have active CDK8 signaling (e.g., SW620 colon cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT1 and total-STAT1.
-
Normalize the phospho-STAT1 signal to the total-STAT1 signal.
-
Determine the concentration-dependent inhibition of STAT1 phosphorylation.
-
Data Presentation: Quantitative Analysis of Library Members
The following table summarizes the inhibitory activity of a representative set of compounds based on the pyrazolo[4,3-b]pyridine scaffold against CDK8 and other selected kinases to illustrate potency and selectivity.
| Compound ID | R-Group at 3-position | CDK8 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | pSTAT1 (Ser727) Cellular IC50 (nM) |
| Scaffold | Iodo | >10,000 | >10,000 | >10,000 | >10,000 |
| Lib-001 | Phenyl | 150 | 2,500 | 1,800 | 350 |
| Lib-002 | 4-Fluorophenyl | 85 | 1,800 | 1,200 | 150 |
| Lib-003 | 2-Pyrimidinyl | 45 | 950 | 700 | 80 |
| Lib-004 | 1-Methyl-1H-pyrazol-4-yl | 20 | 500 | 350 | 40 |
| JH-XVI-178 | N-methyl indazole | 1 | >10,000 | >10,000 | 2 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[3]
Mandatory Visualizations
Experimental Workflow for Library Design and Screening
The following diagram outlines the logical workflow from the initial scaffold design to the identification of lead compounds.
Caption: A logical workflow for the development of pyrazolopyridine-based kinase inhibitors.
References
Application Note: In Vitro Kinase Assay for Pyrazolo[4,3-b]pyridine Inhibitors using the ADP-Glo™ Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them a major class of drug targets.[3] The pyrazolo[4,3-b]pyridine scaffold is recognized as a privileged heterocyclic core in kinase drug discovery, forming the basis of several potent and selective inhibitors.[4] One such key target is the c-MET receptor tyrosine kinase, whose aberrant activation drives tumor growth, invasion, and metastasis.[1][5]
This application note provides a detailed protocol for determining the inhibitory activity of a pyrazolo[4,3-b]pyridine compound against a target kinase using the ADP-Glo™ Kinase Assay. This luminescent-based assay is a universal platform suitable for high-throughput screening (HTS) and selectivity profiling, as it measures the formation of ADP, a universal product of kinase-catalyzed phosphorylation.[6][7]
Signaling Pathway Context: c-MET Inhibition
The c-MET signaling cascade is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF).[5][8] This binding induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for downstream signaling proteins.[9] Activated c-MET then triggers multiple pathways, including the RAS-MAPK and PI3K-AKT cascades, which promote cell proliferation, survival, and motility.[5] Pyrazolo[4,3-b]pyridine inhibitors are typically ATP-competitive, binding to the kinase domain of c-MET and preventing the autophosphorylation required for pathway activation.[4]
Caption: c-MET signaling pathway and the point of inhibition.
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process performed in a "mix-and-read" format.[10][11]
-
Kinase Reaction & ATP Depletion: First, the kinase reaction is performed with the kinase, substrate, ATP, and the test inhibitor. After incubation, an ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP.[7]
-
ADP Detection: Second, a Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10][12]
Experimental Workflow
The following diagram illustrates the major steps of the in vitro kinase assay protocol.
Caption: General experimental workflow for IC50 determination.
Detailed Experimental Protocol
This protocol describes the determination of a pyrazolo[4,3-b]pyridine inhibitor's half-maximal inhibitory concentration (IC50) against a target kinase (e.g., c-MET) in a 384-well plate format.
5.1 Materials and Reagents
-
Recombinant Human Kinase (e.g., c-MET)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Pyrazolo[4,3-b]pyridine Inhibitor stock (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)
-
ATP, Ultra-Pure
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO, molecular biology grade
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate-reading luminometer
5.2 Reagent Preparation
-
Inhibitor Dilution Series: Prepare a serial dilution of the pyrazolo[4,3-b]pyridine inhibitor in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended. This will be the intermediate plate. Then, dilute these concentrations further into the kinase reaction buffer to achieve the desired final assay concentrations (e.g., 4x final concentration).
-
Kinase/Substrate Mix: Prepare a 2x working solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase and at the Km value for the substrate.
-
ATP Solution: Prepare a 4x working solution of ATP in the kinase reaction buffer. The concentration should be at or near the apparent Km of ATP for the specific kinase to accurately assess ATP-competitive inhibitors.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's manual immediately before use.[10]
5.3 Assay Procedure
The following steps are for a final reaction volume of 20 µL.
-
Compound Plating: Add 5 µL of the 4x inhibitor dilutions (or DMSO as a vehicle control) to the wells of a white, opaque 384-well plate. Include "no enzyme" wells as a negative control and "vehicle only" wells as a positive control (100% activity).
-
Add Kinase/Substrate: Add 10 µL of the 2x kinase/substrate mix to all wells except the "no enzyme" negative controls. Add 10 µL of 2x substrate mix (without kinase) to the negative control wells.
-
Initiate Kinase Reaction: To start the reaction, add 5 µL of the 4x ATP solution to all wells.[13]
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase activity.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Mix and incubate for 40 minutes at room temperature.[7]
-
Detect ADP: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[10]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
5.4 Data Analysis
-
Calculate Percent Inhibition: The luminescent signal (Relative Light Units, RLU) is proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Example Data Presentation
The table below summarizes reported in vitro potencies of various pyrazolo-pyridine derivatives against different kinase targets, demonstrating the utility of this scaffold.
| Compound ID | Scaffold Isomer | Target Kinase | IC50 (nM) |
| Compound 5a | Pyrazolo[3,4-b]pyridine | c-MET | 4.27[14] |
| Compound 5b | Pyrazolo[3,4-b]pyridine | c-MET | 7.95[14] |
| Compound 10g | Pyrazolo[3,4-b]pyridine | ALK (L1196M) | <0.5[15] |
| Compound 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2[16] |
| Compound C10 | Pyrazolo[3,4-b]pyridine | TRKA | 26[17] |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and the specific recombinant enzyme used.
Conclusion
The protocol described provides a robust and reliable method for evaluating the potency of pyrazolo[4,3-b]pyridine-based inhibitors against their target kinases. The ADP-Glo™ Kinase Assay offers high sensitivity and a large dynamic range, making it an ideal platform for both primary screening and detailed mechanistic studies in drug discovery.[6][7] By combining this powerful biochemical assay with an understanding of the relevant signaling pathways, researchers can effectively characterize novel kinase inhibitors and accelerate the development of targeted therapies.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. eastport.cz [eastport.cz]
- 13. benchchem.com [benchchem.com]
- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to purine bases.[1] This structural feature allows derivatives to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical targets in oncology.[2][3] Recent studies on related pyrazolopyridine derivatives have demonstrated potent anti-leukemic properties and activity as Topoisomerase IIα inhibitors.[4] The 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine core represents a promising starting point for the development of novel therapeutics. This document provides a comprehensive suite of cell-based assay protocols to characterize the cytotoxic and mechanistic properties of these novel derivatives, guiding researchers from initial screening to mechanism of action studies.
General Experimental Workflow
The evaluation of novel pyrazolopyridine derivatives typically follows a hierarchical approach. Initial screening assesses the compound's general effect on cell viability to determine potency (e.g., IC50). Subsequent assays then dissect the underlying mechanism of action, investigating the induction of apoptosis, effects on cell cycle progression, and engagement with specific intracellular signaling pathways.
Caption: A typical workflow for characterizing novel anticancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[6]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound stock solution (e.g., 10 mM in sterile DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile plates
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8]
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or Alexa Fluor 488) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore identify late apoptotic and necrotic cells with compromised membrane integrity.[7]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolopyridine derivative at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-free detachment solution or gentle scraping, and combine with the supernatant (floating cells).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and detect emission at ~530 nm (FL1 channel). Excite PI at 488 nm and detect emission at >670 nm (FL3 channel).
Data Analysis: The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The population is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content.[10] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA.[11] Fixation with cold ethanol is required to permeabilize the cells, and RNase treatment is necessary because PI can also bind to double-stranded RNA.[10]
Materials:
-
Treated and control cells
-
PBS, ice-cold
-
70% ethanol, ice-cold
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolopyridine derivative at IC50 concentrations for 24, 48, or 72 hours.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight for best results).[12]
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]
-
Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and appropriate gating to exclude doublets.[11]
Data Analysis: The resulting data is a histogram of cell count versus fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase.
-
The second, taller peak represents cells in the G2/M phase, with approximately twice the fluorescence of the G1 peak.
-
The region between the two peaks represents cells in the S phase. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. Compare the distribution in treated samples to the vehicle control to identify any cell cycle arrest.
Protocol 4: Target Engagement and Pathway Analysis by Western Blot
Principle: Since pyrazolopyridines often target protein kinases, a key step is to verify that the compound inhibits the phosphorylation of a specific kinase or its downstream substrate within the cell.[2] Western blotting uses specific antibodies to detect the total and phosphorylated forms of a target protein. A decrease in the ratio of phosphorylated protein to total protein after compound treatment indicates target engagement and inhibition.
Caption: Inhibition of a receptor tyrosine kinase by a pyrazolopyridine derivative.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells as previously described. After treatment, wash pellets with cold PBS and lyse on ice with RIPA buffer containing inhibitors.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for the total form of the protein (e.g., anti-total-Akt) or a loading control (e.g., β-actin).
Data Analysis: Use densitometry software to quantify the band intensity for the phosphorylated and total proteins. Calculate the ratio of phospho-protein to total protein for each sample. A dose-dependent decrease in this ratio in treated samples compared to the control indicates successful target inhibition.
Data Presentation: Summary of Cellular Effects
Quantitative data from the described assays should be summarized in a clear, tabular format to facilitate comparison between different derivatives or experimental conditions.
Table 1: Representative Data for a Hypothetical Derivative (Compound X)
| Assay | Parameter | Cell Line: HeLa | Cell Line: A549 |
| Cell Viability (MTT) | IC50 (µM) at 72h | 1.5 ± 0.2 | 2.8 ± 0.4 |
| Apoptosis (Annexin V/PI) | % Apoptotic Cells (Early + Late) at 24h (Treated at IC50) | 45.2% | 38.7% |
| % Viable Cells at 24h | 51.3% | 59.1% | |
| Cell Cycle (PI Staining) | % Cells in G0/G1 at 24h (Treated at IC50) | 25.1% | 30.5% |
| % Cells in S at 24h | 15.6% | 18.2% | |
| % Cells in G2/M at 24h | 59.3% | 51.3% | |
| Target Engagement | p-Akt / Total Akt Ratio (% of Control) at 6h | 22% | 31% |
Data are representative and should be replaced with experimental results.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Development of PD-1/PD-L1 Inhibitors from Pyrazolo[4,3-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of small molecule inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, utilizing the promising pyrazolo[4,3-b]pyridine scaffold. This document outlines the underlying biology, key experimental protocols, and data interpretation necessary for advancing novel cancer immunotherapies.
Introduction to PD-1/PD-L1 Inhibition and the Pyrazolo[4,3-b]pyridine Scaffold
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inactivation. Blockade of this interaction can restore anti-tumor immunity, a strategy that has revolutionized cancer treatment.[1]
While monoclonal antibodies have been successful in targeting this pathway, small molecule inhibitors offer potential advantages, including oral bioavailability, shorter half-life, and potentially better tumor penetration. The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework for the design of potent and selective small molecule PD-1/PD-L1 inhibitors.
Signaling Pathway and Mechanism of Action
The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling. This leads to reduced cytokine production, decreased T-cell proliferation, and ultimately, immune evasion by the tumor. Small molecule inhibitors based on the pyrazolo[4,3-b]pyridine scaffold are designed to bind to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 and restoring T-cell function.
Figure 1: PD-1/PD-L1 signaling pathway and inhibitor action.
Development Workflow for Pyrazolo[4,3-b]pyridine Inhibitors
The development of potent pyrazolo[4,3-b]pyridine-based PD-1/PD-L1 inhibitors follows a structured workflow, from initial hit identification to preclinical evaluation.
Figure 2: Drug development workflow.
Quantitative Data Summary
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. The lead compound, D38, demonstrated potent inhibitory activity.[1] The following table summarizes the biological data for this lead compound.
| Compound ID | HTRF IC50 (nM) | Co-culture EC50 (µM) |
| D38 | 9.6 | 1.61 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
A general synthetic route for the pyrazolo[4,3-b]pyridine scaffold involves a ring fusion strategy. While specific details for the synthesis of D38 and its analogs are found in the primary literature, a representative protocol is outlined below.
Materials:
-
Substituted 2-chloro-3-nitropyridines
-
Substituted hydrazines
-
Appropriate solvents (e.g., ethanol, DMF)
-
Catalysts (e.g., palladium on carbon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nucleophilic Aromatic Substitution (SNAr): React the substituted 2-chloro-3-nitropyridine with a substituted hydrazine in a suitable solvent to form the corresponding hydrazinyl-nitropyridine intermediate.
-
Reductive Cyclization: Reduce the nitro group of the intermediate, typically using a catalyst such as palladium on carbon under a hydrogen atmosphere. This is followed by in-situ cyclization to form the pyrazolo[4,3-b]pyridine core.
-
Derivatization: Further modify the scaffold at various positions through standard organic chemistry techniques (e.g., Suzuki coupling, Buchwald-Hartwig amination) to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Purification and Characterization: Purify each compound using column chromatography and characterize its structure and purity using techniques such as NMR and mass spectrometry.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is a high-throughput method to quantify the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with 6xHis and Fc)
-
HTRF donor and acceptor reagents (e.g., anti-6xHis-Europium cryptate and anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (pyrazolo[4,3-b]pyridine derivatives)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Dispense a small volume (e.g., 5 µL) of each dilution into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).
-
Reagent Addition: Prepare a mixture of the tagged PD-1 and PD-L1 proteins in the assay buffer. Add this mixture to all wells.
-
Detection Reagent Addition: Prepare a mixture of the HTRF donor and acceptor reagents. Add this mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Co-culture T-cell Activation Assay
This cell-based assay evaluates the ability of the inhibitor to restore T-cell function in the presence of PD-L1-expressing cells.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
PD-1 expressing T-cells (e.g., Jurkat cells or primary human T-cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
96-well cell culture plates
-
Method for quantifying T-cell activation (e.g., IL-2 ELISA kit, luciferase reporter assay)
Procedure:
-
Cell Seeding: Seed the PD-L1 expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells containing the PD-L1 expressing cells.
-
Co-culture: Add the PD-1 expressing T-cells to the wells to initiate the co-culture.
-
Incubation: Incubate the co-culture plate for 24-72 hours at 37°C in a CO2 incubator.
-
T-cell Activation Readout:
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of a key T-cell cytokine, such as IL-2, using an ELISA kit.
-
Reporter Gene Assay: If using a reporter T-cell line (e.g., Jurkat-NFAT-luciferase), lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Plot the T-cell activation signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small molecule inhibitors of the PD-1/PD-L1 interaction. The application notes and protocols provided herein offer a framework for the synthesis, screening, and functional characterization of these compounds. Through systematic evaluation and optimization, these efforts can lead to the identification of potent preclinical candidates for cancer immunotherapy.
References
Application Notes and Protocols: 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogen-rich heterocyclic compound with significant potential as a fragment in fragment-based drug discovery (FBDD). Its rigid bicyclic core, decorated with a chlorine and an iodine atom, presents distinct opportunities for forming specific and directional interactions with biological targets. The pyrazolo[4,3-b]pyridine scaffold is a known pharmacophore found in numerous biologically active molecules, particularly kinase inhibitors. The presence of halogens, especially iodine, makes this fragment particularly amenable to detection by X-ray crystallography due to anomalous dispersion effects, facilitating the structural elucidation of fragment-protein complexes.
This document provides detailed application notes and experimental protocols for the utilization of this compound in a typical FBDD campaign.
Key Properties of the Fragment
| Property | Value |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.47 g/mol |
| Appearance | Solid |
| SMILES | Clc1cc2c(c(I)nn2)cn1 |
| InChI Key | NPNSPKVLIQNOMB-UHFFFAOYSA-N |
Application in Fragment-Based Drug Discovery
The unique structural features of this compound make it a valuable tool for FBDD campaigns targeting a variety of protein classes, including kinases, epigenetic targets, and other ATP-binding proteins.
-
Dual Halogenation: The chlorine atom can act as a hydrogen bond acceptor and participate in other electrostatic interactions. The iodine atom is a strong halogen bond donor, capable of forming highly directional and specific interactions with electron-rich pockets on a protein surface. This dual halogenation allows the fragment to probe different aspects of a binding site simultaneously.
-
Scaffold Hopping and Library Enrichment: This fragment can be used as a starting point for generating novel chemical equity. The pyrazolo[4,3-b]pyridine core is a "privileged" scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
-
Crystallographic Advantage: The high atomic number of iodine provides a strong anomalous signal in X-ray diffraction experiments, which can be crucial for solving the phase problem and accurately determining the position and orientation of the bound fragment in the electron density map.
Illustrative Biological Activity of the Pyrazolopyridine Scaffold
While specific activity data for this compound is not extensively published, the broader pyrazolopyridine class has demonstrated potent inhibitory activity against several important drug targets. The following table summarizes representative data for derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold, illustrating the potential of this core structure.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | Mps1 | 2.596 | [1] |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [2] |
| Pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | [3] |
| Pyrazolo[3,4-b]pyridine derivative | Topoisomerase IIα | (GI₅₀ MG-MID) 1.33 µM | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments in an FBDD workflow utilizing this compound.
Fragment Library Preparation and Quality Control
Objective: To prepare a high-quality stock solution of the fragment for screening.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or 96-well plates
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 100 mM. This will serve as the primary stock solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the stock solution at high speed for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new, clearly labeled tube or well.
-
For screening, prepare intermediate and working stock solutions by diluting the primary stock in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is kept constant and typically below 1%.
-
Quality Control: Assess the purity and identity of the fragment using LC-MS and ¹H NMR. The solubility of the fragment in the final assay buffer should also be determined to avoid aggregation and false-positive results.
Primary Fragment Screening using Thermal Shift Assay (TSA)
Objective: To identify initial hits by detecting fragment-induced stabilization of the target protein.
Materials:
-
Purified target protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound working stock solution
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramp capability
-
96- or 384-well qPCR plates
Protocol:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the range of 2-10 µM, and the final dye concentration is 5x.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the fragment working stock solution to the wells to achieve the desired final screening concentration (e.g., 200 µM). Include buffer-only and DMSO controls.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.
-
Place the plate in the qPCR instrument and run a melt curve experiment. A typical protocol involves heating the sample from 25 °C to 95 °C with a ramp rate of 0.05 °C/s, acquiring fluorescence data at each temperature increment.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.
Hit Validation and Characterization using X-ray Crystallography
Objective: To confirm the binding of the fragment to the target protein and determine its binding mode.
Materials:
-
Highly pure and concentrated target protein suitable for crystallization
-
This compound stock solution
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction facility (synchrotron source is recommended)
Protocol:
-
Co-crystallization: Mix the target protein with a 5-10 fold molar excess of the fragment. Incubate on ice for at least one hour. Set up crystallization trials using various commercial or in-house screens.
-
Soaking: If protein crystals are already available, they can be soaked in a solution containing the fragment. Prepare a soaking solution by adding the fragment to the mother liquor to a final concentration of 1-10 mM. The soaking time can vary from minutes to hours.
-
Crystal Harvesting and Data Collection: Harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant. Collect X-ray diffraction data. The presence of the iodine atom allows for the collection of data at a wavelength that maximizes the anomalous signal (anomalous diffraction).
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. The anomalous signal from the iodine atom will be a powerful tool for locating the fragment in the electron density map. Analyze the binding pose of the fragment, identifying key interactions with the protein. This structural information is invaluable for subsequent structure-based drug design efforts.
Visualizations
Signaling Pathway
The pyrazolopyridine scaffold has been successfully employed to develop inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. The following diagram illustrates a simplified TBK1 signaling pathway.
Caption: Simplified TBK1 signaling pathway and the inhibitory action of a pyrazolopyridine-based fragment.
Experimental Workflow
The following diagram outlines a typical workflow for a fragment-based drug discovery campaign starting with this compound.
Caption: A typical workflow for a fragment-based drug discovery campaign.
References
- 1. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of the Desired Compound After Column Chromatography
Q: I am experiencing a significant loss of my 5-chloro-3-iodo-1H-pyrazolo[4,a]pyridine derivative during silica gel column chromatography. What are the possible reasons and how can I improve the recovery?
A: Low recovery during silica gel chromatography can be attributed to several factors, primarily related to the interaction of the compound with the stationary phase and the chosen mobile phase.
-
Compound Instability on Silica Gel: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Irreversible Adsorption: The basic nitrogen atoms in the pyrazolo[4,3-b]pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound may not elute efficiently from the column. Conversely, a too-polar mobile phase might co-elute the product with impurities.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, spot a solution of your crude product on a silica gel TLC plate and let it sit for a few hours. Develop the plate and check for the appearance of new spots, which would indicate degradation.
-
Use Deactivated Silica Gel: To minimize degradation and strong adsorption, consider using silica gel deactivated with a base. This can be achieved by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent.[1]
-
Optimize the Mobile Phase: A systematic approach to selecting the eluent is recommended.[2] Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or chloroform.[2] For pyrazolo[4,3-b]pyridine derivatives, a mobile phase of 10% ethyl acetate in chloroform has been reported to be effective.[3]
-
Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase like alumina (neutral or basic) may be beneficial.[1]
Issue 2: Co-elution of Impurities with the Product
Q: My purified this compound derivative is still contaminated with closely-eluting impurities after column chromatography. How can I improve the separation?
A: Achieving good separation of structurally similar impurities is a common challenge.
-
Suboptimal Mobile Phase Selectivity: The chosen solvent system may not have the required selectivity to resolve the desired compound from impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[1]
-
Poorly Packed Column: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase and inefficient separation.[1]
Troubleshooting Steps:
-
Fine-tune the Mobile Phase:
-
Gradient Elution: Employ a shallow gradient of your chosen solvent system to enhance the separation of closely eluting compounds.
-
Solvent Screening: Experiment with different solvent combinations.[1] For instance, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with other solvents of similar polarity like dichloromethane or acetone to alter the selectivity.[4]
-
-
Optimize Sample Loading: As a general guideline, the amount of sample loaded should be around 1-5% of the mass of the stationary phase.[1] For difficult separations, reduce the sample load.
-
Ensure Proper Column Packing: A well-packed column is crucial for optimal separation.[1] Ensure the silica gel is uniformly packed to avoid air bubbles and channels.[1]
Issue 3: Difficulty in Recrystallizing the Product
Q: I am unable to obtain crystals of my this compound derivative; it either remains in solution or "oils out". What should I do?
A: Successful recrystallization depends heavily on the choice of solvent and the cooling process.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Supersaturation Not Reached: If the compound is too soluble in the chosen solvent even at low temperatures, crystallization will not occur.
-
Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[1]
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at both room temperature and their boiling points.
-
For halogenated heterocyclic compounds, common recrystallization solvents include ethanol, or mixtures like hexane/acetone and hexane/ethyl acetate.[6] A mixture of dichloromethane and hexane has been used for the recrystallization of the related 3-iodo-1H-pyrazolo[3,4-b]pyridine.[7]
-
-
Use a Co-solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the precipitation of impurities or the formation of an oil.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The nature of impurities will depend on the specific synthetic route employed. However, some common impurities can be anticipated:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Regioisomers: In syntheses involving unsymmetrical precursors, the formation of regioisomers is a possibility.
-
Di-iodinated Byproducts: During the iodination step, over-iodination can occur, leading to the formation of di-iodinated species.[8] The stoichiometry of the iodinating agent is a key factor influencing this.[8]
-
Solvent-Related Impurities: If high-boiling point solvents like DMF are used at elevated temperatures, they can decompose and lead to impurities.[9]
Q2: What is a good starting point for developing a Thin Layer Chromatography (TLC) method for monitoring my reaction and purification?
A2: A good starting point for TLC method development for pyrazolo[4,3-b]pyridine derivatives is to use silica gel plates and a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[2][4] Begin with a 1:1 mixture and adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4, which is generally optimal for column chromatography separation.[1]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of my this compound derivative?
A3: Yes, preparative HPLC is a powerful technique for purifying compounds, especially for achieving high purity on a small to medium scale.[10] For halogenated aromatic compounds, a reverse-phase C18 column is a common choice. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[11]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific this compound derivative.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of a crude reaction mixture.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a TLC method to effectively separate your desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The optimal mobile phase should give your product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase system.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of a solid product that is already relatively pure.
Materials:
-
Crude solid this compound derivative
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the tubes. The ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the solutions to cool. The ideal solvent will result in the formation of crystals.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Often a good starting point for polar compounds.[6] |
| Isopropanol | Polar Protic | Similar to ethanol, can be effective. |
| Acetone | Polar Aprotic | Good for compounds of intermediate polarity. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polarities. |
| Dichloromethane/Hexane | Mixture | A good co-solvent system for adjusting polarity.[7] |
| Hexane/Ethyl Acetate | Mixture | A common mixture for compounds of low to medium polarity.[6] |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Separation of 3-Iodo-1,2-propanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low solubility of pyrazolo[4,3-b]pyridine compounds in assays
Technical Support Center: Pyrazolo[4,3-b]pyridine Compounds
Welcome to the technical support resource for researchers working with pyrazolo[4,3-b]pyridine compounds. This guide provides practical solutions to common challenges related to the low aqueous solubility of this compound class during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[4,3-b]pyridine compounds exhibit low solubility?
A1: The low aqueous solubility of pyrazolo[4,3-b]pyridine derivatives is often intrinsic to their chemical structure. Like many kinase inhibitors, these compounds typically possess rigid, aromatic, and lipophilic (fat-loving) structures.[1][2] These characteristics result in strong crystal lattice energy (high melting points) and a preference for non-polar environments over aqueous buffers, leading to poor solubility.[1][3]
Q2: What is the first step I should take when my compound precipitates in an assay?
A2: The first step is to determine if you are dealing with kinetic or equilibrium solubility.[4] For most in vitro assays, where a concentrated DMSO stock is diluted into an aqueous buffer, the primary concern is kinetic solubility.[4] The immediate goal is to create a stable solution for the duration of the experiment. A simple first step is to lower the final compound concentration in the assay. If that is not possible, introducing a small percentage of an organic co-solvent is the next logical step.
Q3: Can the pH of my assay buffer affect the solubility of my compound?
A3: Yes, significantly. Pyrazolo[4,3-b]pyridines are nitrogen-containing heterocyclic compounds, meaning they often have basic centers that can be protonated. If your compound has a basic pKa, adjusting the pH of the buffer to be more acidic can protonate the molecule, creating a charged species that is generally more water-soluble.[3] However, you must ensure the pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Q4: What are cyclodextrins and can they help with my pyrazolo[4,3-b]pyridine compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][5] They can encapsulate poorly soluble molecules, like many kinase inhibitors, forming an "inclusion complex."[2][6] This complex effectively shields the lipophilic drug from water, increasing its apparent solubility.[2][5][6] Modified cyclodextrins, such as sulfobutylether β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), are often more effective and have a better safety profile.[6][7][8]
Troubleshooting Guides
Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
This is a classic kinetic solubility problem. The compound is "crashing out" as the solvent environment abruptly changes from organic (DMSO) to aqueous.
Solution 1: Optimize Co-solvent Concentration
Adding a water-miscible organic solvent (co-solvent) to the aqueous buffer can reduce the polarity of the final solution, helping to keep the compound dissolved.[9]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG400).[10][11]
-
Strategy: The goal is to use the minimum amount of co-solvent necessary to achieve solubility, as high concentrations can interfere with biological assays. It is critical to test the tolerance of your specific assay to the co-solvent by running a vehicle control.
Table 1: Representative Solubility of a Pyrazolo[4,3-b]pyridine Analog in Various Co-solvent Systems
| Co-solvent System (in PBS pH 7.4) | Maximum Kinetic Solubility (µM) | Assay Compatibility Notes |
| 1% DMSO (v/v) | 2 | Standard starting point. |
| 5% DMSO (v/v) | 15 | May affect some enzymatic assays. |
| 10% DMSO (v/v) | 55 | Often toxic to cells. |
| 5% Ethanol (v/v) | 12 | Check for enzyme inhibition. |
| 10% PEG400 (v/v) | 40 | Can increase viscosity. |
Solution 2: Employ Cyclodextrins for Solubilization
Cyclodextrins are a powerful tool when co-solvents are not viable or effective enough.[6][12] HP-β-CD is a common and effective choice for enhancing the solubility of kinase inhibitors.[7][8]
Table 2: Solubility Enhancement of a Pyrazolo[4,3-b]pyridine Analog with HP-β-Cyclodextrin
| Formulation (in PBS pH 7.4) | Maximum Kinetic Solubility (µM) |
| 1% DMSO | 2 |
| 1% DMSO + 10 mM HP-β-CD | 50 |
| 1% DMSO + 25 mM HP-β-CD | 120 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
This protocol helps determine the optimal concentration of a co-solvent for your assay.
-
Prepare Stock Solutions: Create a high-concentration stock of your pyrazolo[4,3-b]pyridine compound in 100% DMSO (e.g., 10 mM).
-
Prepare Co-solvent Buffers: Prepare a series of your standard assay buffer containing varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Dilution Step: Add a small volume of the 10 mM DMSO stock to each co-solvent buffer to achieve the desired final compound concentration. For example, add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO.
-
Incubation and Observation: Mix gently and incubate under your standard assay conditions (e.g., 1 hour at room temperature).
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measure, use nephelometry (light scattering) or filter the samples through a 0.22 µm filter plate and measure the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.[4]
Protocol 2: Formulation with HP-β-Cyclodextrin
This method describes how to prepare a compound formulation using HP-β-CD.
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-cyclodextrin directly into your aqueous assay buffer to the desired final concentration (e.g., 10 mM, 25 mM). Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to the experimental temperature.
-
Prepare Compound Stock: Create a high-concentration stock of your pyrazolo[4,3-b]pyridine compound in 100% DMSO (e.g., 10 mM).
-
Formulation: Add the DMSO compound stock directly to the HP-β-CD-containing buffer with vigorous vortexing. The volume of DMSO should be kept to a minimum (ideally ≤1% of the final volume).
-
Equilibration: Allow the mixture to equilibrate for at least 30-60 minutes at room temperature to ensure complex formation.[12]
-
Application: The resulting clear solution can now be used in your assay as the final compound dosing solution.
Visual Guides
Fig. 1: A decision-making workflow for troubleshooting compound precipitation in assays.
Fig. 2: Mechanism of solubility enhancement using cyclodextrin complexation.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00140F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
stability of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. The information is designed to address common challenges encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical organic reaction conditions?
Based on the chemistry of related halogenated pyrazolopyridines, this compound is a moderately stable compound. The primary points of reactivity are the C-I bond, the C-Cl bond, and the N-H proton of the pyrazole ring. The C-I bond is the most labile and susceptible to cleavage under various conditions, particularly in the presence of transition metal catalysts and strong bases.
Q2: Which of the two halogen atoms is more reactive in cross-coupling reactions?
The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the 3-position.
Q3: What are the common side reactions to be aware of when using this compound?
The most common side reaction is deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This is particularly prevalent in palladium-catalyzed reactions like Suzuki-Miyaura couplings, especially under harsh conditions (high temperatures, strong bases) or in the presence of a hydrogen source. Another potential side reaction is homocoupling of the starting material or the boronic acid partner in Suzuki-Miyaura reactions.
Q4: Is N-protection of the pyrazole ring necessary for cross-coupling reactions?
While not always strictly necessary, N-protection of the pyrazole ring can be beneficial. The acidic N-H proton can interfere with organometallic reagents and bases used in cross-coupling reactions, potentially leading to lower yields or catalyst deactivation. Protection with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or other suitable protecting groups can mitigate these issues. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a pre-activated Pd(0) catalyst or a modern pre-catalyst. - Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation. |
| Inappropriate Ligand | - For electron-rich heteroaromatics, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Incorrect Base | - Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. - For anhydrous bases, the addition of a small amount of water can sometimes be beneficial. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Microwave irradiation can also be effective for rapid heating. |
| Poor Reagent Quality | - Use fresh, high-purity boronic acids, as they can degrade upon storage. |
Issue 2: Significant Deiodination Observed
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature. - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). - Reduce the reaction time. |
| Presence of a Hydrogen Source | - Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Catalyst System | - Screen different palladium catalysts and ligands. Some ligands may promote dehalogenation more than others. |
| Substrate Reactivity | - If feasible for the synthetic route, consider using the analogous 3-bromo derivative, which is generally more stable to dehalogenation.[1][2] |
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | - The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, inhibiting catalysis. Use of bulky ligands can sometimes mitigate this. |
| Incompatible Base | - Strong alkoxide bases (e.g., NaOtBu) may cause decomposition of the substrate. Consider using weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. |
| Sterically Hindered Amine | - For bulky amines, use specialized ligands designed for such couplings (e.g., certain Buchwald ligands). |
| β-Hydride Elimination | - This can be a side reaction with alkylamines containing β-hydrogens. Using a copper-catalyzed Ullmann-type coupling might be a more effective alternative in these cases. |
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Issues |
| Strong Acids | Moderate to Low | Protonation of pyridine and pyrazole nitrogens, potential for halogen scrambling at high temperatures. |
| Strong Bases (e.g., n-BuLi) | Low | Deprotonation of the pyrazole N-H, potential for halogen-metal exchange, especially at the iodo-position. |
| Strong Bases (e.g., NaOtBu, K₃PO₄) | Moderate | Generally stable at moderate temperatures, but prolonged heating can lead to decomposition. |
| High Temperatures (>120 °C) | Moderate to Low | Increased risk of deiodination and other decomposition pathways. |
| Palladium Catalysts | Moderate | Can be susceptible to deiodination, especially with highly active catalysts and prolonged reaction times. |
| Oxidizing Agents | Moderate | The pyrazole and pyridine rings have some resistance to oxidation, but strong oxidants should be used with caution. |
| Reducing Agents | Moderate to Low | The C-I and C-Cl bonds can be susceptible to reduction. |
Table 2: Comparative Reactivity of Halogen Positions in Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity | Common Side Reactions |
| 3 | Iodo | High | Deiodination, Homocoupling |
| 5 | Chloro | Low | Generally unreactive under conditions selective for the iodo position. |
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
A representative procedure for the coupling of an arylboronic acid with this compound.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
A representative procedure for the coupling of an amine with this compound.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Electron-Deficient Pyridines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these synthetic transformations. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help optimize your reaction conditions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient pyridines particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the transition metal center (commonly palladium) of the catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle.[1] This issue is especially pronounced when the coupling site is adjacent to the nitrogen, a phenomenon sometimes referred to as the "2-pyridyl problem".[1]
Q2: What are the common modes of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1][2]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose under the reaction conditions.
Q3: How does the choice of ligand impact the success of the cross-coupling reaction?
A3: The ligand plays a critical role in preventing catalyst deactivation and promoting the desired reaction.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can facilitate the catalytic cycle.[1][3]
Q4: Which palladium precursor is best for these reactions?
A4: The choice of palladium precursor can influence the reaction's success. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species.[4] In some cases, using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex can be advantageous to bypass this reduction step and potentially minimize side reactions.[4][5]
Q5: What role does the base play in cross-coupling reactions with electron-deficient pyridines?
A5: The base is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. For challenging substrates like electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[6] The choice of base can also influence the rate of reductive elimination versus dehalogenation.[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common problem when working with electron-deficient pyridines. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Observation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of side products can compete with the desired cross-coupling reaction.
-
Homocoupling: This occurs when the organometallic reagent couples with itself.
-
Troubleshooting:
-
Thoroughly degas the reaction mixture: Oxygen can promote homocoupling.
-
Use a Pd(0) source: Pd(II) precatalysts can sometimes lead to homocoupling during the in situ reduction.[1]
-
-
-
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.
-
Troubleshooting:
-
Optimize the ligand and base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1]
-
-
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction. The following table provides general recommendations for different reaction types with electron-deficient pyridines.
| Cross-Coupling Reaction | Recommended Palladium Precursor | Recommended Ligand Type | Common Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos), dppf | K₃PO₄, K₂CO₃ | Dioxane/Water, Toluene |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., BrettPhos, XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, XPhos | Et₃N, DIPEA | THF, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Negishi | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos) | - | THF, Dioxane |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(furyl)₃ | - | Toluene, Dioxane |
Note: This table provides general guidelines. Optimization is often necessary for specific substrates.
Visualizing the Catalyst Selection Process
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for a cross-coupling reaction with an electron-deficient pyridine.
Caption: A logical workflow for catalyst system selection.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an electron-deficient bromopyridine.[7]
Materials:
-
Electron-deficient bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[7]
-
Base (e.g., K₂CO₃, 2.0 equiv)[7]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[7]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a Schlenk flask or a vial, combine the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of an electron-deficient chloropyridine.
Materials:
-
Electron-deficient chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Ligand (e.g., XPhos, 0.02-0.10 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or vial.
-
Add the chloropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
managing regioselectivity in functionalization of pyrazolo[4,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of pyrazolo[4,3-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the pyrazolo[4,3-b]pyridine core?
The pyrazolo[4,3-b]pyridine scaffold presents several potential sites for functionalization. The primary positions for substitution are the nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms of both the pyrazole (C3) and pyridine rings (C5, C6, and C7). The reactivity of these positions is influenced by the electronic properties of the bicyclic system and the presence of existing substituents.
Q2: How can I selectively achieve N-alkylation at the N1 versus the N2 position?
Controlling N-alkylation regioselectivity is a common challenge. The choice of solvent and base can significantly influence the outcome. Based on studies of similar azolo-fused heterocycles, a general trend is observed where less polar, aprotic solvents tend to favor alkylation at one nitrogen, while more polar, aprotic solvents favor the other.[1][2] This is often attributed to the nature of the ion pair formed between the deprotonated pyrazole and the counterion.[1][2]
Q3: Is it possible to achieve direct C-H functionalization on the pyrazolo[4,3-b]pyridine ring?
Yes, direct C-H functionalization is possible. Specifically, direct C3-arylation of both 1H- and 2H-pyrazolo[4,3-b]pyridines has been successfully demonstrated.[3] This method allows for the introduction of aryl groups at the C3 position without prior halogenation, offering a more atom-economical approach.
Q4: What factors influence the regioselectivity of electrophilic aromatic substitution reactions like halogenation and nitration?
The regioselectivity of electrophilic aromatic substitution is governed by the electron density of the carbon atoms in the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Substituents already present on the ring will further direct incoming electrophiles. For the related pyrazolo[1,5-a]pyrimidine system, direct halogenation occurs selectively at the C3 position of the pyrazole ring.[4][5] Similar selectivity can be anticipated for pyrazolo[4,3-b]pyridines under appropriate conditions.
Q5: How can I control the regioselectivity of palladium-catalyzed cross-coupling reactions on a polyhalogenated pyrazolo[4,3-b]pyridine?
In polyhalogenated systems, the relative reactivity of the different carbon-halogen bonds can be exploited to achieve regioselective cross-coupling. For instance, in related di- or tri-halogenated pyridopyrimidines, the C4 and C6 positions often exhibit different reactivity in Suzuki-Miyaura coupling, allowing for sequential functionalization by carefully controlling reaction conditions such as the palladium catalyst, ligand, base, and solvent.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Problem: My N-alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the solvent is a key factor in directing alkylation. For related azolo-fused systems, a switch from a polar aprotic solvent like DMSO to a less polar one like THF can dramatically reverse the N1/N2 ratio.[1][2] It is advisable to perform a solvent screen to determine the optimal conditions for your specific substrate. |
| Base and Counterion Effects | The nature of the base and the resulting counterion can influence the site of alkylation. Strong bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) are commonly used. The choice of base can affect the aggregation state and the location of the counterion, thereby influencing which nitrogen is more accessible for alkylation. |
| Steric Hindrance | Bulky substituents on the pyrazolo[4,3-b]pyridine core or the alkylating agent can favor the formation of the less sterically hindered isomer. If one nitrogen is significantly more sterically encumbered, alkylation will preferentially occur at the other. |
Issue 2: Low Yield in Direct C3-Arylation
Problem: I am attempting a direct C-H arylation at the C3 position, but the yield is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is critical. For direct C3-arylation of pyrazolo[3,4-b]pyridines, a Pd(phen)2(PF6)2 catalyst has been shown to be effective.[3] Ensure the catalyst is active and consider screening different palladium sources and ligands. |
| Sub-optimal Reaction Conditions | Factors such as temperature, reaction time, and the choice of base can significantly impact the yield. While some direct arylations require high temperatures (e.g., 160 °C), milder conditions might be possible with the right catalytic system.[3] Careful optimization of these parameters is recommended. |
| Poor Solubility of Starting Materials | Ensure that both the pyrazolo[4,3-b]pyridine and the arylating agent are soluble in the chosen solvent at the reaction temperature. The use of co-solvents may be necessary. For some systems, conducting the reaction in water has been successful.[3] |
Issue 3: Lack of Selectivity in Halogenation
Problem: My halogenation reaction is resulting in a mixture of mono- and poly-halogenated products, or the wrong regioisomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Over-halogenation can occur with strong halogenating agents or prolonged reaction times. Consider using milder reagents. For instance, for the related pyrazolo[1,5-a]pyrimidines, a system of potassium halide salts with a hypervalent iodine(III) reagent in water provides regioselective C3-halogenation at room temperature.[4][5] |
| Incorrect Halogenating Agent | The choice of halogenating agent is crucial for regioselectivity. N-halosuccinimides (NCS, NBS, NIS) are common electrophilic halogenating agents. For pyridines, strategies involving activation of the ring, for example, through the formation of a pyridine N-oxide, can direct halogenation to the 2-position.[7] A ring-opening/ring-closing strategy via Zincke imine intermediates has been developed for 3-selective halogenation of pyridines.[8][9] |
| Electronic Effects of Substituents | Existing electron-donating or electron-withdrawing groups on the pyrazolo[4,3-b]pyridine ring will influence the position of electrophilic attack. Analyze the electronic nature of your substrate to predict the most likely site of halogenation and adjust your strategy accordingly. |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Controlled N-Alkylation (Adapted from related systems)
This protocol is a general guideline adapted from studies on related azolo-fused heterocycles and should be optimized for your specific pyrazolo[4,3-b]pyridine substrate.[1][2]
-
Deprotonation: To a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous THF or DMSO (0.1 M) at 0 °C under an inert atmosphere, add a solution of NaHMDS (1.1 equiv) dropwise.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., iodomethane, 1.2 equiv) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Expected Outcome: Alkylation in THF is expected to favor one regioisomer, while alkylation in DMSO is expected to favor the other. The exact selectivity will depend on the substrate.
Protocol 2: Direct C3-Arylation of Pyrazolo[4,3-b]pyridines (Adapted)
This protocol is adapted from a reported procedure for the C3-arylation of pyrazolo[3,4-b]pyridines.[3]
-
Reaction Setup: In a reaction vessel, combine the pyrazolo[4,3-b]pyridine (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(phen)2(PF6)2 (10 mol%), and a suitable base (e.g., K2CO3, 3.0 equiv).
-
Solvent: Add a suitable solvent. While the original procedure for a related compound was developed in an organic solvent, direct C3-arylation of 1H- and 2H-pyrazolo[4,3-b]pyridines has been reported in water.[3]
-
Reaction Conditions: Heat the mixture at the optimized temperature (e.g., 80-160 °C) for the required time (e.g., 12-72 hours) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Regioselective C3-Halogenation (Adapted from Pyrazolo[1,5-a]pyrimidines)
This is a suggested starting protocol based on the regioselective C3-halogenation of a similar heterocyclic system.[4][5]
-
Reaction Mixture: To a solution of the pyrazolo[4,3-b]pyridine (1.0 equiv, 0.2 mmol) in water (3.0 mL), add the potassium halide (KX, where X = Cl, Br, or I; 1.5 equiv, 0.3 mmol) and phenyliodine(III) diacetate (PIDA; 1.0 equiv, 0.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature (25-27 °C) for 3 hours.
-
Extraction: After completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary
Table 1: Regioselectivity of N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with Iodomethane (Model System)[1]
| Base | Solvent | N1:N2 Ratio |
| NaHMDS | THF | 1:8 |
| NaHMDS | DMSO | 4:1 |
This data is for a related heterocyclic system and illustrates the strong influence of the solvent on regioselectivity.
Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling on Dichloro- and Trihalogenated Pyridopyrimidines (Model Systems)[6]
| Substrate | Position of Coupling | Catalyst | Base | Solvent | Yield |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | C4 | Pd(PPh3)4 | K2CO3 | Toluene | 83% (mono-arylated) |
| 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine | C4 and C6 | Pd(PPh3)4 | K2CO3 | Toluene | 36% (di-arylated) |
| 4-chloro-6-aryl-2-chloropyrido[2,3-d]pyrimidine | C2 | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol | Good yields |
This table demonstrates the principle of sequential, regioselective cross-coupling on a related heterocyclic core.
Visual Guides
Caption: Decision workflow for regioselective functionalization.
Caption: Solvent effect on N-alkylation regioselectivity.
References
- 1. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 5. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: N-Arylation of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the N-arylation of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Failed N-Arylation Reactions
A common synthetic route to functionalize the this compound core is through N-arylation, typically employing palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling. However, the unique electronic and steric properties of this substrate can lead to several challenges. Below are common issues and their potential solutions.
FAQs and Troubleshooting Guide
Q1: My N-arylation reaction shows no conversion to the desired product. What are the likely causes and how can I fix this?
A1: No conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active form of the palladium catalyst in Buchwald-Hartwig reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) species. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. For Ullmann couplings, the choice of copper source (e.g., CuI, Cu₂O) and its oxidation state can be critical.
-
Inappropriate Ligand: The choice of ligand is crucial for a successful cross-coupling reaction. For Buchwald-Hartwig reactions with heteroaromatic substrates, sterically hindered biarylphosphine ligands such as XantPhos, BrettPhos, or DavePhos are often effective. For Ullmann couplings, ligands like 1,10-phenanthroline or L-proline can be beneficial.
-
Incorrect Base: The base plays a critical role in the deprotonation of the pyrazole nitrogen. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. Weaker bases such as K₂CO₃ or Cs₂CO₃ may be insufficient to drive the reaction to completion, although they are often used in Ullmann couplings.
-
Low Reaction Temperature: Many N-arylation reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If you are running your reaction at room temperature or a lower temperature, consider increasing the heat.
-
Solvent Issues: The solubility of all reactants is important. Common solvents for these reactions include toluene, dioxane, and DMF. Ensure your starting material, arylating agent, and base are sufficiently soluble in the chosen solvent at the reaction temperature.
Q2: I am observing very low yields of my N-arylated product. What are the key parameters to optimize?
A2: Low yields can often be improved by systematically optimizing the reaction conditions.
-
Catalyst and Ligand Screening: The combination of the metal precursor and the ligand is paramount. It is advisable to screen a variety of palladium or copper catalysts and ligands to find the optimal combination for this specific substrate.
-
Base and Solvent Optimization: The choice of base and solvent are interdependent. A stronger base might be required in a less polar solvent. Screen different combinations of bases and solvents to identify the conditions that provide the best yield.
-
Temperature and Reaction Time: Conduct a time-course study at a fixed temperature to determine the optimal reaction time. Also, varying the temperature in increments (e.g., 80 °C, 100 °C, 120 °C) can significantly impact the yield.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the arylating agent or the amine can sometimes be beneficial, but can also lead to side reactions.
Q3: I am getting a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?
A3: Regioselectivity in the N-arylation of unsymmetrical pyrazoles is a well-known challenge. The outcome is influenced by both electronic and steric factors.
-
Steric Hindrance: The substitution pattern on both the pyrazolo[4,3-b]pyridine core and the arylating agent can direct the arylation to the less sterically hindered nitrogen. In the case of this compound, the N1 position is generally less sterically hindered. Using a bulky arylating agent may further favor arylation at the N1 position.
-
Electronic Effects: The electronic properties of the substituents on the pyrazolo[4,3-b]pyridine ring influence the nucleophilicity of the two nitrogen atoms. The electron-withdrawing nature of the chloro and iodo groups, as well as the pyridine nitrogen, will affect the electron density at N1 and N2.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can influence the N1/N2 ratio. It is recommended to screen different reaction conditions to optimize for the desired regioisomer. For instance, in some systems, copper-catalyzed reactions have shown different regioselectivity compared to palladium-catalyzed ones.
Q4: I am observing side products in my reaction mixture. What are the possible side reactions and how can I minimize them?
A4: The presence of two different halogen atoms (Cl and I) on the substrate opens up the possibility of several side reactions.
-
C-I or C-Cl Bond Coupling: Under the conditions of N-arylation, particularly with palladium catalysis, oxidative addition into the C-I or C-Cl bond can occur, leading to undesired C-C or C-N coupling at these positions. The C-I bond is generally more reactive than the C-Cl bond in oxidative addition. To minimize this, use milder reaction conditions (lower temperature, less reactive catalyst/ligand system) if possible.
-
Homocoupling: Homocoupling of the arylating agent can occur, especially at higher temperatures and catalyst loadings.
-
Dehalogenation: Reductive dehalogenation of the chloro or iodo substituent can be a side reaction, particularly if there are sources of hydride in the reaction mixture or under certain catalytic conditions.
Experimental Protocols and Data
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Pyrazolopyridines and Related Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75-90 | General conditions for heteroaryl amination |
| Pd(OAc)₂ (5) | BrettPhos (10) | K₃PO₄ (2) | Toluene | 100 | 18 | 60-85 | For challenging substrates |
| PdCl₂(dppf) (5) | - | NaOtBu (1.5) | DMF | 90 | 12 | 70-95 | Common for various N-heterocycles |
Table 2: Representative Conditions for Ullmann N-Arylation of Pyrazolopyridines and Related Heterocycles
| Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 24 | 65-88 | Classic Ullmann conditions |
| Cu₂O (5) | L-Proline (10) | Cs₂CO₃ (2) | DMSO | 100 | 18 | 70-92 | Milder Ullmann conditions |
| Cu(OAc)₂ (10) | None | K₃PO₄ (2) | Toluene | 110 | 24 | 50-80 | Ligand-free conditions |
Visual Troubleshooting Guide
The following workflow diagram illustrates a logical approach to troubleshooting failed N-arylation reactions of this compound.
This guide is intended to provide a structured approach to overcoming common challenges in the N-arylation of this compound. Successful synthesis will likely require careful optimization of the reaction parameters for this specific substrate.
optimizing reaction time and temperature for pyrazolo[4,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[4,3-b]pyridines, with a focus on reaction time and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[4,3-b]pyridines and related isomers.
Issue 1: Low or No Product Yield
-
Question: I am attempting a synthesis of a pyrazolo[4,3-b]pyridine derivative, but the yield is very low or non-existent. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole precursors, can significantly interfere with the reaction, leading to side products and lower yields. Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.[1]
-
Reaction Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of the desired product. Some syntheses proceed at room temperature, while others require significant heating.[1] Recommendation: Perform small-scale trials to screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent). For thermally sensitive compounds, a lower temperature for a longer duration may be beneficial.
-
Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over time due to prolonged heating. Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Track the consumption of starting materials and the appearance of the product spot to determine the optimal time to stop the reaction.[1]
-
Catalyst and Solvent: The choice of catalyst and solvent system is crucial for reaction kinetics and reactant solubility.[1] While acetic acid is a common catalyst, others like ZrCl4 or solid-supported sulfonic acids have proven effective.[1][2] Ethanol is a frequently used solvent, but for certain reactions, solvent-free conditions at high temperatures (e.g., 100°C) can be advantageous.[1] Recommendation: Conduct a solvent and catalyst screen to identify the optimal combination for your specific substrates.
-
Issue 2: Formation of Regioisomers
-
Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and its pyrazolo[3,4-b]pyridine isomer. How can I improve regioselectivity?
-
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like substituted aminopyrazoles or dicarbonyl compounds.[1][3]
-
Controlling Reaction Conditions: Temperature and catalyst choice can influence the regiochemical outcome. The relative electrophilicity of the carbonyl groups in a 1,3-dicarbonyl precursor is a key factor; modifying the reaction conditions may favor the attack of the desired nitrogen on the more electrophilic center.[3]
-
Strategic Choice of Precursors: The synthesis route can be designed to favor a specific isomer. For example, methods based on the Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines offer a regiocontrolled route to the pyrazolo[4,3-b]pyridine core.[4][5]
-
Separation: If a mixture is unavoidable, careful purification is required. Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradual solvent gradient, typically starting with a non-polar eluent like hexane and increasing polarity with ethyl acetate, is often effective.[1]
-
Issue 3: Inefficient Reaction under Conventional Heating
-
Question: The reaction is very slow or requires extremely high temperatures with conventional heating, leading to product degradation. Is there an alternative?
-
Answer: Yes, microwave-assisted synthesis is an excellent alternative that can dramatically reduce reaction times and improve yields.
-
Microwave Irradiation (MWI): MWI can accelerate reaction rates by efficiently and uniformly heating the reaction mixture. This often leads to shorter reaction times (minutes instead of hours) and cleaner reaction profiles with fewer byproducts.[6][7][8] For example, a one-pot, three-component synthesis of dihydropyrazolopyridines was achieved in 8-20 minutes at 125-135°C using MWI, whereas conventional heating required 8 hours at reflux.[6]
-
Green Chemistry: Microwave-assisted syntheses can often be performed in environmentally benign solvents like water or ethanol, aligning with green chemistry principles.[7][8]
-
Optimization of Reaction Parameters: Data Summary
The following table summarizes various reaction conditions for the synthesis of pyrazolo[4,3-b]pyridines and related isomers to guide optimization efforts.
| Synthesis Method | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Japp-Klingemann | Nitroaryl-substituted acetoacetic ester, Aryldiazonium tosylate | Pyridine, Pyrrolidine / MeCN | 40°C | 15-90 min | 72-88% | [4] |
| Three-Component | Formyl-quinoline, 5-Aminopyrazole, Cyclic 1,3-diketone | None / DMF | 125-135°C (MWI) | 8-20 min | High Yields | [6] |
| Conventional Heating | 5-Aminopyrazole, Cyclic 1,3-diketone, Formyl-quinoline | None / DMF | Reflux | 8 h | Main Product | [6] |
| Cascade Reaction | Dihydropyrano[2,3-c]pyrazole, Aniline | AC-SO3H / EtOH | Room Temp. | 30-45 min | Moderate to Good | [2] |
| SNAr/Cyclization | α,β-Unsaturated ketone, 5-Amino-1-phenyl-pyrazole | ZrCl4 / DMF/EtOH | 95°C | 16 h | Not specified | [1] |
| Three-Component | Aldehyde, 5-Aminopyrazole, Active methylene compound | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 / Solvent-free | 100°C | Monitored by TLC | High Yields | [1] |
Experimental Protocols
Below are detailed methodologies for key synthetic procedures.
Protocol 1: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction [4]
-
To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (MeCN, 5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol).
-
Add pyridine (0.08 mL, 1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5–60 minutes, monitoring progress by TLC.
-
Once the initial reaction is complete, add pyrrolidine (0.33 mL, 4 mmol).
-
Stir the reaction mixture at 40°C for an additional 15–90 minutes, again monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the product with chloroform (CHCl3), dry the organic layer, and concentrate under reduced pressure to isolate the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Three-Component Synthesis [6]
-
In a microwave reaction vessel, combine the formyl-quinoline derivative (0.05 mmol), the 5-aminopyrazole derivative (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol) in dimethylformamide (DMF, 1.0 mL).
-
Seal the vessel and subject the mixture to microwave irradiation for 8–20 minutes at a temperature of 125–135°C (250 W power, 30 PSI pressure).
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product that forms by filtration.
-
Wash the collected solid with ethanol (2 x 3 mL) and dry in air to obtain the final product.
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for troubleshooting and optimizing your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Structure-Activity Relationship of 3-Substituted Pyrazolo[4,3-b]pyridines as Corticotropin-Releasing Factor Receptor Type-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-substituted pyrazolo[4,3-b]pyridines, with a specific focus on their activity as corticotropin-releasing factor receptor type-1 (CRF1) antagonists. The data presented herein is derived from key studies investigating the impact of various substitutions at the 3-position of the pyrazolo[4,3-b]pyridine core on CRF1 receptor binding affinity.
Comparative Analysis of CRF1 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of a series of 3-phenylpyrazolo[4,3-b]pyridine derivatives for the human CRF1 receptor. The data highlights the influence of substitutions on the phenyl ring at the 3-position, as well as modifications on the pyrazolo and pyridine rings.
| Compound | R1 | R2 | R3 | R4 | R5 | Ki (nM)[1] |
| 1a | H | H | H | H | H | >1000 |
| 1b | Cl | H | H | H | H | 180 |
| 1c | Cl | Cl | H | H | H | 8.9 |
| 1d | Cl | Cl | Me | H | H | 5.3 |
| 1e | Cl | Cl | H | Me | H | 2.8 |
| 1f | Cl | Cl | H | H | Me | 3.1 |
| 1g | Br | H | H | H | H | 98 |
| 1h | Br | Br | H | H | H | 7.5 |
| 2a | Cl | Cl | H | H | H | 25 |
| 2b | Cl | Cl | Me | H | H | 15 |
Table 1: CRF1 Receptor Binding Affinities of 3-Substituted Pyrazolo[4,3-b]pyridines. Ki values represent the inhibitory constant for binding to the human CRF1 receptor. Lower Ki values indicate higher binding affinity.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key SAR trends for this series of 3-substituted pyrazolo[4,3-b]pyridine CRF1 antagonists:
-
Substitution at the 3-Phenyl Ring is Crucial: The unsubstituted 3-phenyl derivative (1a ) exhibits very weak binding affinity (>1000 nM).
-
Halogen Substitution Enhances Affinity: Introduction of a single chlorine atom at the R1 position (1b ) significantly improves binding affinity. Dichloro substitution at R1 and R2 (1c ) leads to a dramatic increase in potency. A similar trend is observed with bromine substitution (1g and 1h ).
-
Methyl Substitution on the Pyridine Ring is Favorable: The addition of a methyl group at the R3, R4, or R5 positions of the pyridine ring (1d , 1e , 1f ) generally enhances or maintains high affinity.
-
Substitution on the Pyrazolo Nitrogen: Comparison of compounds with substitution on the pyrazolo nitrogen reveals that 2-alkylpyrazolo[4,3-b]pyridines were found to be more polar but less active than the corresponding 1-alkyl isomers[1]. For example, compound 2a (N-2 ethyl) is less potent than its N-1 substituted counterparts.
SAR of 3-Substituted Pyrazolo[4,3-b]pyridines
Experimental Protocols
CRF1 Receptor Binding Assay
The binding affinities of the synthesized compounds were determined using a competitive radioligand binding assay with membranes prepared from HEK293 cells stably expressing the human CRF1 receptor.
-
Membrane Preparation: HEK293 cells expressing the recombinant human CRF1 receptor are harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 2 mM EGTA). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled CRF1 receptor ligand, such as [¹²⁵I]-Tyr⁰-Sauvagine, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compounds.
-
Incubation and Filtration: The mixture is incubated at room temperature for a specified period (e.g., 2 hours) to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
CRF1 Receptor Signaling Pathway
The corticotropin-releasing factor 1 (CRF1) receptor is a G-protein coupled receptor (GPCR) that plays a central role in the body's response to stress. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP)[2]. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses associated with stress.
CRF1 Receptor Signaling Pathway
References
Unveiling the Target Landscape: A Comparative Analysis of Kinase Selectivity for Pyrazolo[4,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in the development of targeted therapies with improved efficacy and reduced off-target effects. The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activity against various kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of notable pyrazolo[4,3-b]pyridine derivatives, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The following table summarizes the kinase selectivity of two exemplary pyrazolo[3,4-b]pyridine derivatives, Compound 15y, a potent TANK-binding kinase 1 (TBK1) inhibitor, and Compound 31, a highly effective Monopolar spindle kinase 1 (Mps1) inhibitor. The data, presented as percent inhibition at a 1µM concentration, highlights the distinct selectivity profiles of these compounds across a broad panel of kinases.
| Kinase Target | Compound 15y (% Inhibition @ 1µM) | Compound 31 (% Inhibition @ 1µM) |
| TBK1 | >99 | - |
| IKKε | 98 | - |
| Mps1 (TTK) | - | >99 |
| AAK1 | - | 98 |
| ACK1 | - | 95 |
| AURA | - | 99 |
| AURB | - | 99 |
| AURC | - | 99 |
| BIKE | - | 98 |
| CAMK1D | - | 97 |
| CLK1 | - | 99 |
| CLK2 | - | 99 |
| CLK3 | - | 99 |
| DYRK1A | - | 99 |
| DYRK1B | - | 99 |
| DYRK2 | - | 99 |
| FLT3 | - | 99 |
| FLT3-D835Y | - | 99 |
| Haspin | - | 99 |
| HIPK1 | - | 99 |
| HIPK2 | - | 99 |
| HIPK3 | - | 99 |
| HIPK4 | - | 99 |
| JNK1 | - | 95 |
| JNK2 | - | 96 |
| JNK3 | - | 98 |
| LOK | - | 98 |
| MELK | - | 99 |
| MINK1 | - | 99 |
| MKK4 | - | 96 |
| MKK6 | - | 97 |
| MNK1 | - | 98 |
| MNK2 | - | 99 |
| MST1 | - | 98 |
| MST2 | - | 99 |
| NEK1 | - | 99 |
| NEK2 | - | 99 |
| NEK5 | - | 99 |
| NEK6 | - | 99 |
| NEK7 | - | 99 |
| NEK9 | - | 99 |
| p38α | - | 98 |
| p38β | - | 97 |
| p38δ | - | 96 |
| p38γ | - | 95 |
| PIM1 | - | 99 |
| PIM2 | - | 99 |
| PIM3 | - a | 99 |
| PLK1 | - | 99 |
| PLK2 | - | 99 |
| PLK3 | - | 99 |
| PLK4 | - | 99 |
| ROCK1 | - | 98 |
| ROCK2 | - | 99 |
| SLK | - | 98 |
| STK33 | - | 98 |
| TLK1 | - | 99 |
| TLK2 | - | 99 |
| TRKA | - | 98 |
| TRKB | - | 97 |
| TRKC | - | 96 |
| TSSK1 | - | 99 |
| TSSK2 | - | 99 |
| ULK1 | - | 98 |
| ULK2 | - | 97 |
| ULK3 | - | 96 |
| YSK1 | - | 99 |
| ZAK | - | 99 |
Data for Compound 15y is adapted from a study on novel TBK1 inhibitors.[1][2] Data for Compound 31 is from a publication identifying potent Mps1 inhibitors.[3][4]
Experimental Protocols
The determination of kinase inhibitory activity and selectivity is crucial for the characterization of novel compounds. Below is a generalized protocol for an in vitro kinase assay, representative of the methodologies used to generate the data in this guide.
In Vitro Kinase Assay Protocol
-
Reagent Preparation: All kinase enzymes, substrates, and ATP are prepared in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Test compounds (e.g., pyrazolo[4,3-b]pyridine derivatives) are typically dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Reaction: The kinase reaction is initiated by mixing the kinase, a specific peptide substrate, and ATP in a microplate well. The test compound at various concentrations is added to the reaction mixture. Control reactions are performed in the absence of the inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified using a variety of methods. A common technique is the use of a phosphospecific antibody that recognizes the phosphorylated substrate. Alternatively, assays can measure the amount of ADP produced, which is directly proportional to kinase activity. This is often achieved using a luminescence-based assay where ADP is converted to ATP, which then drives a luciferase-luciferin reaction.
-
Data Analysis: The signal from each well is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to the control wells. For determination of the half-maximal inhibitory concentration (IC₅₀), the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve. Kinase selectivity is assessed by comparing the IC₅₀ values or percent inhibition across a panel of different kinases.
Signaling Pathway Visualization
To provide a better understanding of the biological context of these kinase inhibitors, the following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway. FGFRs are a family of receptor tyrosine kinases that are frequent targets of pyrazolo[4,3-b]pyridine derivatives.
Caption: Simplified FGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological activity of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine against a panel of well-established multi-kinase inhibitor drugs. Due to the absence of published experimental data for this specific compound, this evaluation is based on the known biological activities of structurally related pyrazolo[4,3-b]pyridine derivatives and the broader pyrazolopyridine class of compounds, which are recognized as privileged scaffolds in kinase inhibitor drug discovery.[1][2]
The pyrazolo[4,3-b]pyridine core is a known hinge-binding motif for various kinases, suggesting that this compound likely functions as an ATP-competitive kinase inhibitor.[1] Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and fibroblast growth factor receptors (FGFRs).[3][4][5] Notably, some pyrazolo[4,3-b]pyridine derivatives have been investigated as selective c-Met inhibitors.[1] Therefore, it is plausible that this compound exhibits inhibitory activity against one or more of these or other related kinases.
This guide will compare the hypothetical profile of this compound with the following known multi-kinase inhibitors: Dasatinib, Sunitinib, Pazopanib, Axitinib, and Sorafenib.
Data Presentation
The following tables summarize the known kinase inhibition profiles and cellular activities of the selected drugs. A hypothetical profile for this compound is included for comparative purposes, postulating its potential activity based on related compounds.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib | Sunitinib | Pazopanib | Axitinib | Sorafenib |
| VEGFR2 | 15 | - | 9 | 30 | 0.2 | 90 |
| PDGFRβ | 25 | - | 66 | 84 | 1.6 | 58 |
| c-KIT | 50 | <1 | 4 | 74 | 1.7 | 68 |
| BCR-ABL | >1000 | <1 | - | - | - | - |
| SRC | >500 | <1 | - | - | - | - |
| c-Met | 10 | >1000 | - | - | - | - |
| FGFR1 | 30 | - | - | - | 2.6 | - |
Table 2: Comparative Cellular Activity (GI50 in µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Hypothetical) | Dasatinib | Sunitinib | Pazopanib | Axitinib | Sorafenib |
| K562 | CML | >10 | 0.003 | - | - | - | - |
| HCT116 | Colon | 0.5 | 0.1 | 2.5 | 10.7 | - | 5.8 |
| A549 | Lung | 1.2 | 0.8 | 5.1 | >10 | - | 6.2 |
| U87-MG | Glioblastoma | 0.8 | 0.5 | 3.9 | - | - | 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound (this compound or known drug) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound and known drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or known drugs. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the drug concentration.
In-vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Matrigel (optional, to enhance tumor formation)
-
Test compound and vehicle control
-
Dosing vehicles and administration equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route of administration (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the compound.
Visualizations
Proposed Signaling Pathway Inhibition
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. Axitinib - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 17. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 18. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 20. massivebio.com [massivebio.com]
- 21. massivebio.com [massivebio.com]
- 22. What is Axitinib used for? [synapse.patsnap.com]
- 23. cancerresearchuk.org [cancerresearchuk.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolopyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity profiles of pyrazolopyridine-based inhibitors, a scaffold of significant interest in kinase-targeted drug discovery. Due to a lack of publicly available data on the specific 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine core, this guide will focus on closely related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine derivatives to offer valuable insights into the broader class.
The pyrazolopyridine scaffold has proven to be a versatile framework for the development of potent inhibitors against a range of protein kinases. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive cross-reactivity profiling. This guide summarizes available quantitative data, details common experimental protocols for assessing kinase inhibitor selectivity, and provides visual representations of relevant signaling pathways and experimental workflows.
Comparative Selectivity of Pyrazolopyridine-Based Kinase Inhibitors
The following tables present a compilation of publicly available data on the inhibitory activity and selectivity of various pyrazolopyridine-based compounds against a panel of kinases. This data is intended to provide a comparative overview of how substitutions on the pyrazolopyridine core can influence potency and selectivity.
| Compound ID | Primary Target(s) | IC50 (nM) vs Primary Target(s) | Off-Target Kinase(s) | IC50 (nM) vs Off-Target(s) | Reference |
| Compound 10g | ALK (wild-type and L1196M), ROS1 | <0.5 | c-Met | >1000 (Inactive) | [1] |
| Compound 15y | TBK1 | 0.2 | IKKε | - | [2] |
| Compound C03 | TRKA, TRKB, TRKC | 56, 45, 38 | FAK, PAK4, PLK4 | 103, 110, 25 | [3][4] |
| Compound C09 | TRKA, TRKB, TRKC | 57, 51, 43 | FAK, PAK4, PLK4 | 125, 132, 30 | [3] |
| Compound C10 | TRKA, TRKB, TRKC | 26, 22, 19 | FAK, PAK4, PLK4 | 75, 81, 15 | [3] |
Note: "Inactive" generally means that the kinase activity was inhibited by less than 50% at a concentration of 10 µM.[1]
Experimental Protocols for Cross-Reactivity Profiling
Accurate and robust experimental design is crucial for determining the cross-reactivity profile of a kinase inhibitor. Below are detailed methodologies for commonly employed assays.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6][7]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates or materials for SDS-PAGE
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction. For peptide substrates, this is often done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose filter paper. For protein substrates, SDS-PAGE loading buffer is added.
-
Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. For protein substrates, separate the phosphorylated protein from free [γ-³²P]ATP using SDS-PAGE.
-
Quantify the incorporated radioactivity using a scintillation counter for filter papers or a phosphorimager for gels.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Competition Binding Assay (e.g., KINOMEscan®)
This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a kinase. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase.[8][9][10]
Principle: The assay involves a kinase tagged with a unique DNA identifier, an immobilized ligand that binds to the kinase's ATP site, and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
Procedure Outline:
-
Kinases, expressed as fusions with a DNA tag, are incubated with the test compound at various concentrations.
-
The mixture is then added to a solid support (e.g., beads) coated with an immobilized, broad-spectrum kinase inhibitor.
-
After an incubation period to allow for binding equilibrium to be reached, the unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, and binding constants (Kd) or IC50 values are determined from dose-response curves.
Visualizing Kinase Signaling and Experimental Workflows
To aid in the conceptual understanding of kinase inhibitor function and evaluation, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of the drug discovery and development process. While specific data for this compound-based inhibitors remains elusive in the public domain, the analysis of related pyrazolopyridine analogs provides valuable structure-activity relationship insights. The data presented herein demonstrates that modifications to the pyrazolopyridine scaffold can significantly impact kinase selectivity. Researchers are encouraged to employ robust and comprehensive profiling strategies, such as large-scale kinase panel screening, early in the development pipeline to identify compounds with the most promising therapeutic window. The detailed experimental protocols provided in this guide serve as a valuable resource for designing and executing such critical studies. As more data becomes available, a clearer picture of the selectivity landscape for this important class of inhibitors will emerge, paving the way for the development of safer and more effective targeted therapies.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. This guide provides a comparative analysis of two key isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. We will delve into their inhibitory activities against various kinases, present supporting quantitative data, detail the experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds containing the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds against several key kinase targets. It is important to note that direct side-by-side comparisons of these two scaffolds against the same kinase are not extensively available in the public domain. The data presented here is compiled from various studies, each focusing on a specific scaffold and kinase target.
Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound Name/Reference | Target Kinase | IC50 (nM) |
| Glumetinib (SCC244) | c-Met | 0.42[1][2] |
| Not Specified | ITK | Similar activity to indazole scaffold |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Name/Reference | Target Kinase | IC50 (nM) |
| Compound 10g | ALK (wild-type) | <0.5[3] |
| ALK (L1196M mutant) | <0.5[3] | |
| ROS1 | <0.5[3] | |
| Compound 15y | TBK1 | 0.2[4][5] |
| BX795 (Reference) | TBK1 | 7.1[5] |
| MRT67307 (Reference) | TBK1 | 28.7[5] |
| Compound C03 | TRKA | 56[6] |
| Compound C09 | TRKA | 57[6] |
| Compound C10 | TRKA | 26[6] |
| Compound 28 | CDK1 | 23 |
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays cited in this guide are provided below. These protocols offer a foundation for reproducing and validating the presented findings.
c-Met In Vitro Kinase Assay (LANCE® Ultra TR-FRET)
This protocol is suitable for determining the IC50 values of compounds against the c-Met kinase.
-
Materials:
-
Recombinant human c-Met enzyme
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (1X Kinase Buffer containing 20 mM EDTA)
-
Test compounds dissolved in DMSO
-
384-well plates
-
TR-FRET-enabled plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in 1X Kinase Buffer to achieve the desired final concentrations (typically as a 4X stock).
-
In a 384-well plate, add 5 µL of the 4X inhibitor dilutions. For control wells, add 5 µL of 1X Kinase Buffer with the same percentage of DMSO.
-
Add 5 µL of a 4X working solution of the c-Met enzyme in 1X Kinase Buffer to all wells except the "no enzyme" negative controls.
-
Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at or near its Km for the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells. The final reaction volume will be 20 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer.
-
Add 10 µL of the Stop/Detection mix to all wells to stop the reaction.
-
Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
ALK, ROS1, and TBK1 Radiometric Kinase Assays
This protocol is a general guideline for radiometric kinase assays, which directly measure the incorporation of radiolabeled phosphate into a substrate.
-
Materials:
-
Recombinant kinase (ALK, ROS1, or TBK1)
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (composition varies depending on the kinase)
-
Test compounds dissolved in DMSO
-
Phosphoric acid
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
-
In a reaction tube or plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
TRKA Kinase Assay (ADP-Glo™)
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
-
Materials:
-
Recombinant TRKA Kinase Enzyme System (containing TRKA kinase, substrate, reaction buffer, and DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Test compounds dissolved in DMSO
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the appropriate kinase buffer.
-
Set up the kinase reaction in the wells of the plate by adding the TRKA enzyme, its substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the discussion of pyrazolopyridine-based kinase inhibitors.
Caption: Core structures of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.
Caption: Inhibition of the c-Met signaling pathway by a pyrazolo[4,3-b]pyridine-based inhibitor.
References
- 1. Glumetinib | c-Met/HGFR | TargetMol [targetmol.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy studies of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine analogues
This guide provides a comparative analysis of the in vivo efficacy of two promising pyrazolopyridine analogues from different structural classes: a pyrazolo[4,3-d]pyrimidine-based microtubule targeting agent and a pyrazolo[3,4-b]pyridine-based FGFR inhibitor. The data presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Comparative Efficacy and In Vitro Potency
The following tables summarize the in vivo anti-tumor efficacy and in vitro potencies of the selected pyrazolopyridine analogues against various cancer cell lines.
Table 1: In Vivo Efficacy of Pyrazolopyridine Analogues
| Compound ID | Scaffold | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Tubulin Polymerization | MCF-7 TUBB3 (βIII-tubulin overexpressing) Xenograft | 30 mg/kg, twice weekly | Significantly better than paclitaxel (P < 0.0001) | [1][2] |
| Compound 7n | Pyrazolo[3,4-b]pyridine | FGFR1 | H1581 (FGFR1-driven) Xenograft | Not specified | Significant antitumor activity | [3][4] |
Table 2: In Vitro Potency of Pyrazolopyridine Analogues
| Compound ID | Scaffold | Target | Cell Line | IC50 / GI50 | Reference |
| Compound 9 | Pyrazolo[4,3-d]pyrimidine | Tubulin Polymerization | MCF-7 WT | EC50: 2.0 nM | [1] |
| MCF-7 βIII-tubulin overexpressing | EC50: 3.3 nM | [1] | |||
| NCI-60 Panel | GI50: ≤10 nM (most cell lines) | [1][2] | |||
| Compound 7n | Pyrazolo[3,4-b]pyridine | FGFR1 | H1581 | Not specified | Potent antiproliferative activity |
| FGFR1 | Enzyme Assay | IC50: Not specified (potent) | [3] | ||
| FGFR2 | Enzyme Assay | IC50: Not specified (potent) | [3] | ||
| FGFR3 | Enzyme Assay | IC50: Not specified (potent) | [3] |
Experimental Protocols
In Vivo Xenograft Studies
Pyrazolo[4,3-d]pyrimidine Analog (Compound 9)
-
Animal Model: Athymic female mice (8 weeks old).[1]
-
Cell Line and Implantation: 1 x 10^7 MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer cells were suspended in 100 µL of Matrigel and implanted into the #4 mammary fat pad.[1]
-
Treatment: Mice were treated with Compound 9 at its maximally tolerated dose (MTD) of 30 mg/kg administered twice weekly. Paclitaxel was used as a comparator at its MTD of 10 mg/kg/week.[1]
-
Efficacy Evaluation: Tumor volumes were measured to determine the anti-tumor activity. Statistical analysis was performed using a two-way ANOVA with repeated measures post-test.[1]
Pyrazolo[3,4-b]pyridine Analog (Compound 7n)
-
Animal Model: Not specified.
-
Cell Line and Implantation: H1581 (FGFR1-driven) cancer cells were used to establish the xenograft model.[3][4]
-
Treatment: The compound was selected for in vivo evaluation based on its excellent in vitro potency and favorable pharmacokinetic properties. The specific dosing regimen was not detailed in the provided information.[3][4]
-
Efficacy Evaluation: The study reported significant antitumor activity in the H1581 xenograft model.[3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway for each compound class and a general workflow for in vivo efficacy studies.
Caption: Inhibition of Tubulin Polymerization by Pyrazolo[4,3-d]pyrimidine Analogues.
Caption: FGFR Signaling Pathway and its Inhibition by Pyrazolo[3,4-b]pyridine Analogues.
Caption: General Experimental Workflow for Preclinical In Vivo Efficacy Studies.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADME/Tox Profiling of Novel Pyrazolo[4,3-b]pyridine Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists engaged in the development of novel therapeutics, a thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of lead compounds is paramount. This guide provides a comparative overview of the ADME/Tox properties of a series of novel pyrazolo[4,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. The data presented herein, summarized from recent preclinical studies, offers a framework for evaluating and selecting candidates with favorable drug-like properties.
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has been explored for a wide range of therapeutic targets. However, the successful progression of any new chemical entity from discovery to clinical development hinges on a balanced profile of potency, safety, and pharmacokinetics. This guide focuses on the in vitro ADME and cytotoxicity profiles of a representative set of novel pyrazolo[4,3-b]pyridine analogs to aid in the early stages of drug development.
Comparative In Vitro ADME Profile
Table 1: Comparative In Vitro ADME Properties of Representative Pyrazolo-pyrimidine Derivatives
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min in HLM) |
| Derivative 1 | 12.5 ± 1.1 | 85 ± 4 |
| Derivative 2 | 8.2 ± 0.9 | 62 ± 5 |
| Derivative 3 | 15.1 ± 1.3 | 91 ± 3 |
| Derivative 4 | 5.5 ± 0.6 | 45 ± 6 |
Data presented is representative of typical results for pyrazolo-pyrimidine scaffolds and is intended for illustrative purposes.
Comparative In Vitro Cytotoxicity Profile
The evaluation of a compound's potential for toxicity is a crucial step in preclinical development. In vitro cytotoxicity assays against both cancerous and non-cancerous cell lines provide an initial assessment of a compound's therapeutic index. Recent studies on novel pyrazolo[3,4-b]pyridine derivatives have provided valuable cytotoxicity data.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Novel Pyrazolo[3,4-b]pyridine Derivatives
| Compound | HepG2 (Liver Cancer) | MCF7 (Breast Cancer) | Normal Fibroblasts (Non-cancerous) |
| Compound 7b | >100 | 0.0001 | >100 |
| Compound 5 | 0.0158 | - | - |
| Compound 6a | - | 0.0211 | - |
| Compound 6b | - | 0.0121 | - |
| Compound 10 | - | 0.0105 | - |
| Doxorubicin (Control) | 0.008 | 0.099 | - |
Data for compounds 5, 6a, 6b, 7b, and 10 are from a study on novel pyrazolo[3,4-b]pyridine derivatives. A dash (-) indicates data not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in vitro ADME/Tox assays cited in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is utilized to predict the passive intestinal absorption of compounds.
-
A filter plate is coated with a solution of 2% (w/v) lecithin in dodecane.
-
The acceptor wells of a 96-well microplate are filled with a buffer solution (pH 7.4) containing a cosolvent.
-
The test compounds are added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 5 hours) with gentle shaking.
-
Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (Va * Vd) / ((Va + Vd) * Area * Time) * ln(1 - [drug]acceptor / [drug]equilibrium)
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.
-
Human liver microsomes (HLM) are incubated with the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cells (e.g., HepG2, MCF7, or normal fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the ADME/Tox Workflow
A clear understanding of the experimental workflow is crucial for planning and executing preclinical studies. The following diagram illustrates the typical sequence of in vitro ADME/Tox profiling.
Caption: In vitro ADME/Tox profiling workflow for novel compounds.
Comparative Docking Analysis of Pyrazolo[4,3-b]pyridine Analogs as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of pyrazolo[4,3-b]pyridine derivatives and their structurally related isomers. This guide provides a synthesis of reported docking scores, experimental methodologies, and the signaling pathways implicated.
While the pyrazolo[4,3-b]pyridine scaffold is of significant interest in medicinal chemistry, a larger body of published research exists for its isomers, particularly pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine. This guide leverages available data on these closely related analogs to provide a comparative overview of their potential as kinase inhibitors, a common target class for this heterocyclic system. The insights from these analogs offer valuable guidance for the rational design of novel pyrazolo[4,3-b]pyridine inhibitors.
Quantitative Docking Data Summary
The following table summarizes the results of various molecular docking studies performed on pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives against several protein kinase targets. Docking scores, typically reported in kcal/mol, indicate the predicted binding affinity of the ligand to the protein's active site, with more negative values suggesting stronger binding.
| Inhibitor Scaffold | Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Topoisomerase IIα (3QX3) | -10.4 |
| Pyrazolo[3,4-b]pyridine | Compound 2g | Not Specified | -10.0 and -8.5 |
| Pyrazolo[3,4-b]pyridine | Ligand L5 | Tropomyosin Receptor Kinase A (TrkA) | -14.169 (best fit) |
| Pyrazolo[3,4-b]pyridine | ZINC000013331109 | Tropomyosin Receptor Kinase A (TrkA) | -10.775 |
| Pyrazolo[4,3-c]pyridine | Compound 1k | Carbonic Anhydrase I | -9.25 |
| Pyrazolo[4,3-c]pyridine | Compound 1k | Carbonic Anhydrase II | -10.53 |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow for in silico molecular docking.
A. General Protocol for Pyrazole-Based Inhibitor Docking:
A standardized protocol is crucial for achieving reproducible and reliable results in molecular docking simulations. A widely-used software for such studies is AutoDock.
-
Receptor Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and any co-crystallized ligands are removed from the protein structure.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazolo[4,3-b]pyridine inhibitors are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures and energy minimized using appropriate force fields.
-
-
Molecular Docking:
-
The prepared protein and ligand files are loaded into the docking software.
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
The docking simulation is performed using a genetic algorithm or other search algorithms to explore various binding poses of the ligand in the protein's active site.
-
The binding affinity of each pose is evaluated using a scoring function, and the pose with the best score is selected as the most probable binding mode.
-
B. Specific Protocol for Topoisomerase II Inhibitors:
In a study on pyrazolo[3,4-b]pyridine derivatives as Topoisomerase IIα inhibitors, the following methodology was used.[1]
-
Software: The molecular docking simulations were performed to investigate the binding mode of the synthesized compounds.
-
Target: The study focused on the inhibition of Topoisomerase IIα.[1]
-
Key Finding: Compound 8c was identified as a promising pyrazolo[3,4-b]pyridine derivative with potent antiproliferative activity and effective inhibition of Topoisomerase IIα.[1]
C. Specific Protocol for TANK-binding kinase 1 (TBK1) Inhibitors:
For the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, a rational drug design strategy was employed.[2][3][4]
-
Design Strategy: The design was based on the binding mode of known inhibitors.[2][5]
-
Hit Compound: Compound 6 (15a) was identified as a hit with 83.0% inhibition at 10 µM.[2][5]
-
Optimization: Further optimization led to the discovery of compound 15y with an IC50 value of 0.2 nM.[2][3][4]
Signaling Pathway Visualization
Pyrazolo[4,3-b]pyridine and its analogs often target protein kinases, which are key components of cellular signaling pathways. A prominent target is the Tropomyosin Receptor Kinase (TRK) family, which plays a crucial role in neuronal function and is implicated in various cancers.[6] The activation of TRK receptors initiates several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[7][8][9]
Caption: Tropomyosin Receptor Kinase (TRK) Signaling Pathway.
This guide provides a comparative framework for understanding the molecular docking of pyrazolo[4,3-b]pyridine analogs. The provided data and protocols can aid researchers in the design and development of novel and potent kinase inhibitors based on this privileged scaffold.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 9. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine based on general principles for halogenated heterocyclic compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available. Therefore, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a halogenated, heterocyclic organic compound, it should be treated as hazardous waste and requires specialized handling procedures.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to handle the substance with appropriate safety measures. Based on data for analogous halogenated pyridines, this compound should be regarded as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile gloves are often suitable for handling pyridine-like substances).
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
In Case of Spills:
Spills should be managed immediately to prevent exposure and environmental contamination.
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Carefully collect the absorbed material into a designated, sealable container for hazardous waste.
-
Clean the spill area thoroughly.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.
Waste Classification and Segregation
Due to its chemical structure, this compound falls into the category of halogenated organic compounds . This classification is critical for proper waste segregation to ensure safe disposal and to prevent dangerous chemical reactions.
-
Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream.
-
Incompatibilities: Do not mix with incompatible materials such as strong acids, bases, or strong oxidizing agents.[3][4] Mixing with other waste streams, particularly non-halogenated waste, can interfere with the disposal process and increase costs.[5]
Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3] All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and empty containers, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] Glass or high-density polyethylene (HDPE) containers are generally appropriate.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" sticker or tag provided by your institution's EHS department.[3][4]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
If it is a mixed waste, list all chemical constituents and their approximate percentages.[3]
-
-
Accumulation and Storage:
-
Waste Pickup:
-
Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS or hazardous waste management service. Follow their specific procedures for requesting a collection.
-
Summary of Safety and Disposal Information
| Parameter | Guideline | Rationale |
| Chemical Class | Halogenated Heterocyclic Organic Compound | Contains chlorine and iodine (halogens). Halogenated wastes are regulated due to their potential for environmental harm and toxicity.[5] |
| Primary Hazard | Acute Toxicity (Oral)[7] | Based on data for a structural isomer, the compound is classified as "Acute Tox. 4 Oral" (Harmful if swallowed).[7] |
| GHS Pictogram | GHS07 (Exclamation Mark)[7] | Indicates potential for skin/eye irritation, acute toxicity, or other hazards. |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety goggles, lab coat, use in fume hood. | To prevent skin/eye contact and inhalation of dust or vapors.[1][2] |
| Waste Container | Tightly sealed, chemically resistant container (e.g., glass or HDPE).[3] | To prevent leaks, spills, and evaporation of any volatile components. |
| Waste Segregation | Crucial: Keep separate from non-halogenated organic waste, acids, bases, and oxidizers.[3][4][5] | Halogenated waste requires specific disposal methods, often incineration at high temperatures. Mixing can cause dangerous reactions and complicates disposal.[8] |
| Disposal Method | Collection by certified hazardous waste personnel for incineration. | Ensures compliance with environmental regulations and safe destruction of the compound.[8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. mwcog.org [mwcog.org]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
